N-phenylaminoazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-phenylpyrrol-1-amine |
InChI |
InChI=1S/C10H10N2/c1-2-6-10(7-3-1)11-12-8-4-5-9-12/h1-9,11H |
InChI Key |
GZCDKNZPUSFDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN2C=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Novel N-Phenylaminoazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into novel N-phenylaminoazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details experimental protocols for the synthesis of various this compound cores, presents quantitative data in a structured format, and visualizes key synthetic workflows and a prominent signaling pathway targeted by these derivatives.
I. Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through various established and novel methodologies. The choice of synthetic route often depends on the desired azole core (thiazole, pyrazole, triazole, etc.) and the substitution pattern. Below are detailed protocols for the synthesis of representative this compound derivatives.
Synthesis of N-Phenylaminothiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives. It involves the condensation of an α-haloketone with a thioamide. For the synthesis of N-phenylaminothiazoles, a substituted N-phenylthiourea is typically used as the thioamide component.
Experimental Protocol: Synthesis of N-Phenyl-4-(aryl)thiazol-2-amines [1]
-
Materials: α-Bromoacetophenone (or a substituted variant), N-phenylthiourea, ethanol, sodium carbonate.
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve α-bromoacetophenone (5 mmol) and N-phenylthiourea (5.5 mmol) in ethanol (20 mL).
-
Step 2: Reflux. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Step 3: Neutralization and Precipitation. After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium carbonate to neutralize the hydrobromide salt formed during the reaction. The N-phenylaminothiazole product will precipitate out of the solution.[2]
-
Step 4: Isolation and Purification. Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure N-phenyl-4-(aryl)thiazol-2-amine.
-
Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by melting point determination.
Synthesis of N-Phenylaminopyrazole Derivatives
Substituted N-phenylaminopyrazoles can be synthesized through the condensation of a β-ketonitrile with a substituted phenylhydrazine. This method allows for the facile introduction of various substituents on both the pyrazole and phenyl rings.
Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives [3]
-
Materials: Substituted phenylhydrazine hydrochloride, ethoxymethylenemalononitrile (EMMN), ethanol, sodium hydroxide.
-
Step 1: Preparation of Phenylhydrazine. Dissolve the substituted phenylhydrazine hydrochloride (25 mmol) in water (30 mL). Basify the solution to a pH of 7-8 by the dropwise addition of a 10% aqueous sodium hydroxide solution to liberate the free phenylhydrazine.
-
Step 2: Condensation and Cyclization. To the aqueous solution of phenylhydrazine, add ethoxymethylenemalononitrile (25 mmol) and ethanol (50 mL). Reflux the reaction mixture for 3 hours. Monitor the reaction by TLC.
-
Step 3: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from dimethylformamide (DMF) to afford the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative.[3]
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis.
Synthesis of N-Phenylamino-1,2,4-triazole Derivatives
The synthesis of N-phenylamino-1,2,4-triazoles can be achieved through the cyclization of N-phenyl-substituted thiosemicarbazides with appropriate reagents.
Experimental Protocol: Synthesis of N-Phenyl-1H-1,2,4-triazol-3-amine Derivatives
-
Materials: Substituted aniline, potassium thiocyanate, hydrochloric acid, hydrazine hydrate, formic acid.
-
Step 1: Synthesis of N-Phenylthiourea. To a stirred solution of a substituted aniline (10 mmol) in a suitable solvent, add potassium thiocyanate (12 mmol) and hydrochloric acid. Stir the mixture at room temperature for 12-24 hours. The resulting N-phenylthiourea can be isolated by filtration.
-
Step 2: Synthesis of Thiosemicarbazide. Reflux the N-phenylthiourea (10 mmol) with hydrazine hydrate (15 mmol) in ethanol for 4-6 hours. After cooling, the thiosemicarbazide derivative will precipitate and can be collected by filtration.
-
Step 3: Cyclization to the Triazole Ring. Heat the thiosemicarbazide derivative (5 mmol) with an excess of formic acid under reflux for 5-7 hours. After completion of the reaction, pour the mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate). The precipitated N-phenyl-1H-1,2,4-triazol-3-amine can be filtered, washed with water, and recrystallized from an appropriate solvent.
-
Characterization: The final product is characterized by its melting point and spectroscopic data (1H NMR, 13C NMR, and MS).
II. Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives, including reaction yields and biological activity.
Table 1: Synthesis and Yields of N-Phenylaminothiazole Derivatives
| Compound ID | Aryl Substituent (at C4) | R-group on Phenylamino | Yield (%) | Reference |
| 1a | Phenyl | H | 92 | [1] |
| 1b | 4-Chlorophenyl | H | 89 | [1] |
| 1c | 4-Methoxyphenyl | H | 95 | [1] |
| 1d | Phenyl | 4-Methyl | 91 | [1] |
Table 2: Anticancer Activity of N-Phenylaminopyrazole Derivatives
| Compound ID | Substituent on Phenyl Ring | Cell Line | IC50 (µM) | Reference |
| 2a | 4-Cyano | K562 | 5.2 | [4] |
| 2b | 4-Cyano | HepG2 | 7.8 | [4] |
| 2c | 4-Nitro | K562 | 3.1 | [4] |
| 2d | 4-Nitro | HepG2 | 4.5 | [4] |
Table 3: Mnk2 Inhibitory Activity of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives
| Compound ID | Substituent on Phenylamino Ring | Mnk2 IC50 (nM) | Reference |
| 3a | 4-Fluoro | 15 | [5] |
| 3b | 3-Chloro | 22 | [5] |
| 3c | 4-Trifluoromethyl | 8 | [5] |
| 3d | 3,4-Dichloro | 12 | [5] |
III. Mandatory Visualizations
Signaling Pathway Diagram
The Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks) are key players in cellular signaling, particularly in the context of cancer.[6] Certain this compound derivatives have been identified as potent inhibitors of Mnk2, a specific isoform of Mnk.[5] The following diagram illustrates the Mnk2 signaling pathway and the point of inhibition by these novel derivatives.
Caption: Mnk2 Signaling Pathway Inhibition.
Experimental Workflow Diagram
The general workflow for the synthesis, purification, and characterization of novel this compound derivatives is depicted in the following diagram.
Caption: General Experimental Workflow.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
The Discovery and Biological Evaluation of N-Phenylaminoazole Compounds: A Technical Guide
Introduction
N-phenylaminoazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their versatile scaffold has been extensively explored, leading to the discovery of potent inhibitors of various enzymes and receptor systems. This technical guide provides an in-depth overview of the discovery of bioactive this compound compounds, with a particular focus on their role as kinase inhibitors in oncology. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of representative this compound compounds against various targets, as reported in the literature.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| I-1 | COX-2 | 33.61 ± 1.15 | [1] |
| I-8 | COX-2 | 45.01 ± 2.37 | [1] |
| 7 | PKC-alpha | 0.79 | [2] |
| CYT387 | JAK1/JAK2 | Potent (specific values not provided in abstract) | [3] |
Table 2: Antiproliferative and In Vivo Antitumor Activity
| Compound ID | Cell Line / Model | Activity Metric | Value | Reference |
| I-1 | C6 glioma orthotopic model | Tumor Growth Inhibition (TGI) | 66.7% | [1] |
| I-1 | U87MG xenograft model | Tumor Growth Inhibition (TGI) | 69.4% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for key experiments typically employed in the evaluation of this compound compounds.
Kinase Inhibition Assay (General Protocol)
This assay is fundamental for determining the potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader (Luminescence, Fluorescence, or Scintillation counter)
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the purified kinase. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.
In Vivo Antitumor Efficacy Study (Xenograft Model)
This experiment evaluates the therapeutic efficacy of a lead compound in a living organism.
Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells for implantation
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups compared to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound compounds and a typical drug discovery workflow.
Caption: Inhibition of Class III RTK signaling by this compound compounds.
Caption: Phenylaminopyrimidines as inhibitors of the JAK-STAT pathway.
Caption: MNK2 inhibition by this compound derivatives leading to apoptosis.
Caption: General workflow for the discovery and development of bioactive compounds.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into N-Phenylaminoazoles
For Researchers, Scientists, and Drug Development Professionals
The N-phenylaminoazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a diverse array of biological targets. This technical guide delves into the critical structure-activity relationships (SAR) that govern the efficacy of this versatile chemical class. By systematically exploring the impact of structural modifications on biological activity, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the this compound framework.
Core Structure-Activity Relationships of N-Phenylaminoazoles
The biological activity of N-phenylaminoazoles is exquisitely sensitive to the nature and position of substituents on both the phenylamino and the azole moieties. The following sections dissect the key SAR trends observed across various therapeutic targets, with a focus on kinase inhibition, a domain where this scaffold has demonstrated remarkable success.
Kinase Inhibition: A Primary Domain for N-Phenylaminoazoles
N-phenylaminoazoles have been extensively investigated as inhibitors of a multitude of protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer, inflammation, and other diseases. The general binding mode often involves the N-phenylamino group acting as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region.
A significant body of research has focused on N-phenylaminoazoles as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses. The SAR for this class of inhibitors is well-defined.
A series of fused pyrazole derivatives has been explored as potent p38α inhibitors. The optimization of this series led to the identification of compounds with IC50 values in the low nanomolar range in whole blood assays.[1] Key SAR insights include:
-
Substitution on the Fused Pyrazole Core: The nature of the fused ring system and its substituents significantly impacts potency.
-
The Phenylamino Moiety: Modifications to the phenylamino ring can modulate both potency and selectivity.
Another study describes pyridinyltriazoles as analogues of pyridinylimidazole p38 MAP kinase inhibitors.[2] In this series, the imidazole ring was replaced with a triazole ring, and the synthesized compounds showed significant inhibitory effects on p38 phosphorylation.[2]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, which are critical for cell cycle regulation and are attractive targets for cancer therapy.[3] The SAR studies revealed that:
-
Para-Substitution on the Aniline Ring: The presence of a substituent at the para-position of the aniline ring was correlated with potent and selective Aurora kinase inhibition.[3]
-
The Thiazole Moiety: The thiazole ring plays a crucial role in the overall activity of these compounds.
The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, demonstrated potent inhibition of Aurora A and B with Ki values of 8.0 and 9.2 nM, respectively, and exhibited oral bioavailability and anticancer activity in vivo.[3]
Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been discovered as potent inhibitors of MAPK-interacting kinase 2 (Mnk2), a downstream effector in the MAPK signaling pathway.[4] SAR analysis of this series highlighted the importance of:
-
The Phenylamino Group: Substitutions on the phenyl ring were crucial for achieving high potency.
-
The Thiazolone Ring: The thiazolone moiety was a key structural feature for Mnk2 inhibition.
The 4-(phenylamino)quinazoline scaffold, a related structure, has been extensively studied as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] Although not strictly an azole, the SAR principles are highly relevant. Key findings include:
-
Quinazoline Core: The quinazoline ring system was identified as the preferred chromophore.[5]
-
Anilino Side Chain: The anilino group was a preferred side chain, with small, lipophilic, electron-withdrawing groups at the 3-position of the phenyl ring enhancing potency.[5]
-
6,7-Dimethoxy Substitution: The presence of dimethoxy groups at the 6 and 7-positions of the quinazoline ring was highly effective.[5]
Anticancer Activity Beyond Kinase Inhibition
N-phenylaminoazoles have also shown promise as anticancer agents through mechanisms other than direct kinase inhibition.
A series of N-2-(phenylamino)benzamide derivatives were designed and evaluated as novel anti-glioblastoma agents.[6] These compounds were developed through structure modification of 1,5-naphthyridine derivatives, which are topoisomerase I inhibitors.[6] The study found that these derivatives exhibited anti-proliferation, anti-migration, and anti-invasion effects against glioma cells.[6]
Quantitative Structure-Activity Relationship Data
To facilitate a clear comparison of the impact of structural modifications on biological activity, the following tables summarize the quantitative SAR data for key this compound series.
Table 1: SAR of Fused Pyrazoles as p38α MAPK Inhibitors [1]
| Compound | R Group | p38α IC50 (nM) | Whole Blood IC50 (nM) |
| 10m | (CH₂)₂N(CH₃)₂ | 3 | 5 |
| 10q | 4-morpholinyl | 1 | 2 |
Table 2: SAR of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as Aurora Kinase Inhibitors [3]
| Compound | R Group (para-position of aniline) | Aurora A Ki (nM) | Aurora B Ki (nM) |
| 18 | 4-morpholinyl | 8.0 | 9.2 |
| Unsubstituted | H | >1000 | >1000 |
Table 3: SAR of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Mnk2 Inhibitors [4]
| Compound | R Group (on phenylamino) | Mnk2 IC50 (nM) | |---|---|---|---| | Lead Compound | 4-F | 25 | | Optimized Compound | 3,4-di-Cl | 5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the general synthetic and biological evaluation protocols employed in the study of N-phenylaminoazoles.
General Synthesis of N-Phenylaminoazoles
The synthesis of N-phenylaminoazoles typically involves a multi-step sequence. A common approach for the synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines is outlined below:
Detailed Protocol for N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Synthesis:
-
Pyrimidine Core Synthesis: A substituted guanidine is reacted with a β-ketoester in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol and heated to reflux to form the pyrimidinone core.
-
Chlorination: The pyrimidinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloropyrimidine.
-
Suzuki Coupling: The 4-chloropyrimidine is coupled with a thiazole boronic acid or ester derivative under palladium catalysis (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃) in a solvent mixture like toluene/ethanol/water.
-
Buchwald-Hartwig Amination: The resulting 4-(thiazol-5-yl)pyrimidine is then reacted with the desired substituted aniline in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane to afford the final N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine product.
Biological Evaluation Protocols
The inhibitory activity of N-phenylaminoazoles against specific kinases is typically determined using in vitro enzymatic assays.
Detailed Protocol for a Generic Kinase Assay:
-
Reaction Mixture Preparation: The kinase, a specific peptide or protein substrate, and the test compound (at varying concentrations) are pre-incubated in an assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or in a system where its consumption can be coupled to a detectable signal.
-
Incubation: The reaction mixture is incubated for a defined period at a controlled temperature (e.g., 30-37°C).
-
Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods, detection can be based on fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
To assess the activity of these compounds in a more biologically relevant context, cellular assays are employed.
Protocol for a Cell Proliferation Assay (e.g., MTT Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
Signaling Pathways
N-phenylaminoazoles exert their biological effects by modulating key signaling pathways. The diagram below illustrates the MAPK/p38 signaling cascade, a common target for this class of compounds.
This guide provides a foundational understanding of the structure-activity relationships of N-phenylaminoazoles. The continuous exploration of this versatile scaffold holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases.
References
- 1. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Substituted N-Phenylaminoazoles for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted N-phenylaminoazoles represent a versatile class of heterocyclic compounds with significant potential in drug discovery, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficacy and safety of any drug candidate are intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic window. This technical guide provides a comprehensive overview of the core physicochemical properties of substituted N-phenylaminoazoles, including their acidity (pKa), lipophilicity (logP), solubility, and melting points. Detailed experimental protocols for the determination of these properties are provided to ensure reproducibility and accuracy in research settings. Furthermore, a logical workflow for the physicochemical characterization of these compounds is presented visually to guide researchers in their drug development endeavors.
Physicochemical Properties of Substituted N-Phenylaminoazoles
The rational design of drug candidates requires a thorough understanding of their physicochemical characteristics. The following tables summarize key properties for various classes of substituted N-phenylaminoazoles. It is important to note that comprehensive data for homologous series are not always available in the public domain; therefore, the tables present a compilation of reported values to guide initial structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of Substituted N-Phenylaminothiazole Derivatives
| Substitution Pattern | Melting Point (°C) | pKa | logP | Aqueous Solubility (µg/mL) |
| 4-(4-chlorophenyl)-N-phenylthiazol-2-amine | 216–218[1] | Data not available | Data not available | Data not available |
| 2-anilino-1,3-thiazole-5-carboxylic acid | Data not available | Data not available | Data not available | Data not available |
| User Note: | Further literature search is required to populate pKa, logP, and solubility data for a comprehensive SAR analysis. |
Table 2: Physicochemical Properties of Substituted N-Phenylaminotriazole Derivatives
| Substitution Pattern | Melting Point (°C) | pKa | logP | Aqueous Solubility (µg/mL) |
| N-[5-(phenyl)-1H-1,2,3-triazol-1-yl]isonicotinamide | 276[2] | Data not available | Data not available | Data not available |
| 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione | Data not available | Data not available | Data not available | Data not available |
| User Note: | Limited publicly available data necessitates experimental determination of pKa, logP, and solubility for these compounds. |
Table 3: Physicochemical Properties of Substituted N-Phenylamino-oxadiazole Derivatives
| Substitution Pattern | Melting Point (°C) | pKa | logP | Aqueous Solubility (µg/mL) |
| 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | Data not available | Data not available | Data not available | Data not available |
| User Note: | Experimental characterization is crucial to determine the physicochemical profile of this subclass. |
Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is fundamental to drug discovery. The following sections detail standardized protocols for determining pKa, logP, and aqueous solubility, with specific considerations for the often poorly soluble N-phenylaminoazole class of compounds.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For water-insoluble compounds like many N-phenylaminoazoles, the use of co-solvents is often necessary.[3]
Materials:
-
Substituted this compound compound
-
Methanol, Dioxane, Acetonitrile (MDM) co-solvent mixture (1:1:1 v/v/v)[3]
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution[4]
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Nitrogen gas source
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable MDM-water mixture (e.g., 50% MDM).[4] The exact ratio may need to be optimized based on compound solubility.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.[4]
-
Ionic Strength Adjustment: Add KCl solution to maintain a constant ionic strength throughout the titration.[4]
-
Acidification/Alkalinization: For basic compounds, acidify the solution to approximately pH 2 with 0.1 M HCl. For acidic compounds, adjust the pH to approximately 12 with 0.1 M NaOH.
-
Titration: Titrate the solution with standardized 0.1 M NaOH (for basic compounds) or 0.1 M HCl (for acidic compounds) in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, ensuring the reading has stabilized (drift < 0.01 pH units/minute).[4]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.
-
Extrapolation to Aqueous pKa: To obtain the aqueous pKa, perform titrations in at least three different co-solvent concentrations and extrapolate the p(s)Ka values to 0% co-solvent using a Yasuda-Shedlovsky plot.[3]
Determination of logP by Shake-Flask Method
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's ability to cross biological membranes. The shake-flask method is the gold standard for logP determination.[5][6]
Materials:
-
Substituted this compound compound
-
n-Octanol (pre-saturated with water)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV/MS)
Procedure:
-
Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer phases by vigorously mixing them and allowing them to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be quantifiable by the chosen analytical method.
-
Partitioning: In a suitable vessel, combine a known volume of the aqueous compound solution with a known volume of the saturated n-octanol. The volume ratio can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both phases.
-
Equilibration: Shake the vessel for a sufficient time (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.[6]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a validated analytical method.
-
Calculation: The logP is calculated using the following formula: logP = log ( [Compound]octanol / [Compound]aqueous )
Determination of Aqueous Solubility by Kinetic Assay
Aqueous solubility is a critical factor for oral absorption and formulation development. Kinetic solubility assays are high-throughput methods suitable for early-stage drug discovery.[7][8][9]
Materials:
-
Substituted this compound compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV/Vis plate reader with a filtration plate
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This creates a range of compound concentrations with a constant, low percentage of DMSO (e.g., 1-2%).
-
Incubation: Incubate the plate on a shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for precipitation to occur.[9]
-
Detection:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.[8]
-
Direct UV/Vis with Filtration: Filter the contents of the wells to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is determined from a calibration curve, and the solubility is the highest concentration that remains in solution.[8]
-
Experimental Workflow Visualization
A systematic approach to physicochemical characterization is essential for efficient drug discovery. The following diagram illustrates a logical workflow for determining the key properties of substituted N-phenylaminoazoles.
Caption: Physicochemical characterization workflow.
Conclusion
The physicochemical properties of substituted N-phenylaminoazoles are critical determinants of their potential as therapeutic agents. This guide has provided a summary of available data, detailed experimental protocols for key measurements, and a logical workflow to guide research in this area. While there are gaps in the publicly available data for comprehensive structure-activity relationship studies, the provided methodologies offer a robust framework for researchers to generate high-quality, reproducible data. A systematic approach to determining pKa, logP, and solubility will undoubtedly accelerate the optimization of this compound derivatives into viable drug candidates with improved ADME profiles and enhanced therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Therapeutic Potential of N-phenylaminoazole Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-phenylaminoazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this versatile chemical core. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Biological Activities of this compound Derivatives
This compound derivatives have been extensively investigated for their pharmacological effects across various disease areas, including oncology, inflammation, and infectious diseases. The core structure allows for diverse substitutions, enabling the fine-tuning of activity and selectivity towards specific biological targets.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound scaffolds. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action is often attributed to the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Kinase | Reference |
| P1 | HCT-116 (Colon) | 9.3 | VEGFR-2 | [1] |
| HepG-2 (Liver) | 7.8 | VEGFR-2 | [1] | |
| P2 | HCT-116 (Colon) | 10.61 | VEGFR-2 | [2] |
| MCF-7 (Breast) | 9.52 | VEGFR-2 | [2] | |
| A-549 (Lung) | 12.45 | VEGFR-2 | [2] | |
| PC-3 (Prostate) | 11.52 | VEGFR-2 | [2] | |
| P3 | OVCAR-4 (Ovarian) | 1.569 | PI3Kα | [1] |
| P4 | MCF-7 (Breast) | 11.7 | Topoisomerase II | [3] |
| HepG2 (Liver) | 0.21 | Topoisomerase II | [3] | |
| A549 (Lung) | 1.7 | Topoisomerase II | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is primarily linked to their ability to inhibit key enzymes in inflammatory signaling pathways, such as p38 MAP kinase and TNF-α. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Assay | IC50 (µM) | Target | Reference |
| I1 | TNF-α production | - | p38 MAPK | [4] |
| I2 | TNF-α production | - | p38 MAPK | [4] |
| I3 | p38α MAPK inhibition | 0.04 | p38α MAPK | [5] |
Antimicrobial Activity
This compound scaffolds have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| A1 | Staphylococcus aureus | 16 - 128 | [6] |
| Pseudomonas aeruginosa | 16 - 128 | [6] | |
| A2 | Staphylococcus aureus | 31.25 | [7] |
| Candida spp. | 7.81 | [7] | |
| A3 | Staphylococcus aureus | 1.1 | [8] |
| Escherichia coli | 6.4 | [8] | |
| Candida albicans | 9.6 | [8] | |
| Aspergillus fumigatus | 10.3 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis: Hantzsch Thiazole Synthesis
A common and versatile method for the synthesis of the N-phenylamino-thiazole core is the Hantzsch thiazole synthesis.
General Protocol:
-
Reactant Preparation: An α-haloketone and a substituted thiourea are prepared.
-
Condensation: The α-haloketone and thiourea are reacted in a suitable solvent, often ethanol, under reflux. The reaction can also be performed under microwave irradiation to reduce reaction times and improve yields.
-
Cyclization: The intermediate undergoes cyclization to form the thiazole ring.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animals.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound scaffolds are often mediated through the modulation of specific signaling pathways. Kinase inhibition is a predominant mechanism, with VEGFR-2 and p38 MAPK being key targets.
VEGFR-2 Inhibition Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
p38 MAPK Inhibition Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Overactivation of this pathway can lead to the production of pro-inflammatory cytokines like TNF-α and IL-6. This compound derivatives can inhibit p38 MAPK, thereby reducing the inflammatory response.
Experimental Workflow for Drug Discovery
The discovery and development of novel this compound-based therapeutics follows a structured workflow, from initial synthesis to preclinical evaluation.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. protocols.io [protocols.io]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
N-phenylaminoazole Analogs: A Technical Guide to Their Potential as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the landscape of N-phenylaminoazole analogs as a promising class of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. This compound scaffolds have emerged as a versatile platform for the design of such inhibitors, demonstrating potent activity against a range of important kinase targets.
This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of various this compound analogs. It is designed to be a valuable resource for researchers and drug development professionals, offering detailed experimental protocols for key assays and presenting quantitative biological data in a clear, comparative format. Furthermore, this guide utilizes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the science underpinning this exciting area of research.
Quantitative Data Summary
The following tables summarize the in vitro kinase inhibitory activity and cellular antiproliferative effects of representative this compound analogs and related compounds. This data is compiled from various studies and is intended to provide a comparative overview of the potency and selectivity of these compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Phenylaminopyrimidine-Thiazole Analogs against Mnk2
| Compound | R¹ | R² | R³ | Mnk2 IC₅₀ (nM) |
| 1a | H | H | H | 180 |
| 1b | 4-F | H | H | 80 |
| 1c | 4-Cl | H | H | 70 |
| 1d | 4-CH₃ | H | H | 150 |
| 2a | H | 3-Cl | H | 50 |
| 2b | H | 4-Cl | H | 45 |
| 2c | H | 3,4-diCl | H | 30 |
| 3a | H | H | 4-morpholino | 25 |
| 3b | H | H | 4-piperazinyl | 40 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Structure-Activity Relationship of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Derivatives as CDK9 Inhibitors [1]
| Compound | Aniline Substitution | Pyrimidine C5-Substitution | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) |
| 12u | 3-NO₂ | H | 5 | 420 |
| Ib | 3-NO₂ | CH₃ | >1000 | >1000 |
| 12g | 3-CF₃ | H | 8 | 550 |
| 27a | 3-NO₂ | Phenyl | >5000 | >5000 |
Table 3: Antiproliferative Activity of Phenylaminopyrimidine-Thiazole Analogs [2]
| Compound | MV4-11 (AML) GI₅₀ (μM) | HCT116 (Colon) GI₅₀ (μM) |
| 3a | 0.8 | 2.5 |
| 3b | 1.2 | 3.1 |
| CGP57380 | 2.1 | >10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides a comprehensive overview of the key experimental protocols used in the evaluation of this compound analogs as kinase inhibitors.
General Procedure for Synthesis of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives[2]
A key synthetic route to one class of this compound analogs involves the reaction of a substituted thiourea with an appropriate α-haloketone to form the thiazole ring, followed by condensation with a substituted aminopyrimidine.
Step 1: Synthesis of the Thiazole Intermediate A mixture of a substituted thiourea (1.0 eq) and an ethyl bromopyruvate (1.1 eq) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiazole intermediate.
Step 2: Synthesis of the Final Phenylaminopyrimidine-Thiazole Analog The thiazole intermediate (1.0 eq) and a substituted 2-aminopyrimidine (1.2 eq) are heated in a sealed tube with a suitable solvent such as N,N-dimethylformamide (DMF) at 120-150 °C for 12-24 hours. After cooling, the reaction mixture is poured into ice water, and the resulting solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the final product.
In Vitro Kinase Inhibition Assay Protocol[3][4][5]
The following protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds using a radiometric or luminescence-based assay.
Materials:
-
Kinase of interest (e.g., Src, Mnk2, JNK)
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In each well of the microplate, add the following components in order:
-
Kinase reaction buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Kinase
-
Substrate
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction:
-
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Luminescence Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[3]
-
-
Detection:
-
Radiometric Assay: Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Luminescence Assay: Measure the luminescence signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MV4-11)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a DMSO-treated control group.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target kinases operate is fundamental to appreciating the mechanism of action of this compound inhibitors. The following diagrams, generated using the DOT language, illustrate key kinase signaling pathways and a typical workflow for kinase inhibitor discovery.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Caption: A simplified diagram of the EGFR signaling pathway.[4][5][6][7][8]
Caption: The c-Jun N-terminal kinase (JNK) signaling cascade.[9][10][11][12][13]
Caption: The MAPK-interacting kinase (Mnk) signaling pathway.[14][15][16][17][18]
This technical guide provides a foundational understanding of this compound analogs as potential kinase inhibitors. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and development of this promising class of therapeutic agents. The versatility of the this compound scaffold, coupled with a growing understanding of its SAR, suggests that novel and highly selective kinase inhibitors will continue to emerge from this chemical space.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. paulogentil.com [paulogentil.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wikicrow.ai [wikicrow.ai]
- 16. The Mitogen-Activated Protein Kinase Signal-Integrating Kinase Mnk2 Is a Eukaryotic Initiation Factor 4E Kinase with High Levels of Basal Activity in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are MNK modulators and how do they work? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
The N-Phenylaminoazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-phenylaminoazole core structure, a versatile heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features allow for interactions with a wide array of biological targets, leading to the development of potent and selective therapeutic agents. This technical guide delves into the investigation of this compound core structures, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a particular focus on their roles as kinase inhibitors in oncology and as modulators of inflammatory pathways.
The this compound Scaffold: An Overview
The this compound framework encompasses a range of five-membered heterocyclic rings, including imidazole, pyrazole, and thiazole, bearing a phenylamino substituent. This arrangement provides a rigid backbone for the presentation of various functional groups, enabling fine-tuning of physicochemical properties and target engagement. The nitrogen atoms within the azole ring can act as hydrogen bond donors or acceptors, while the phenyl ring offers a platform for substitutions that can modulate potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the specific azole ring being synthesized.
General Synthesis of N-Aryl Imidazole Derivatives
A common approach for the synthesis of N-aryl imidazoles involves the coupling of an imidazole precursor with an aryl halide. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this transformation.
Experimental Protocol: Synthesis of N-Arylimidazole Derivatives via Pd-Catalyzed Coupling
-
Materials: Imidazole, aryl halide (e.g., bromobenzene), palladium catalyst (e.g., Pd/AlO(OH) nanoparticles), base (e.g., KOH), solvent (e.g., H2O/IPA mixture).
-
Procedure:
-
To a reaction vessel, add imidazole (1.0 mmol), aryl halide (1.2 mmol), Pd/AlO(OH) nanoparticles (25 mg), and KOH (3.0 mmol).
-
Add a 1:1 (v/v) mixture of H2O and isopropyl alcohol (4.0 mL).
-
Subject the reaction mixture to ultrasonic irradiation at a specified temperature (e.g., 60 °C) for a designated time (e.g., 30-60 minutes), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the catalyst by centrifugation or filtration.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylimidazole derivative.
-
One-Pot Synthesis of N-Phenylpyrazol-5-amines
Multi-component reactions offer an efficient route to highly substituted pyrazoles. A one-pot synthesis can be employed to generate N-phenylpyrazol-5-amines from readily available starting materials.
Experimental Protocol: One-Pot Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol
-
Materials: Phenylhydrazine, ethyl acetoacetate.
-
Procedure:
-
In a round-bottom flask, combine phenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol).
-
Heat the mixture, with stirring, at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 1-2 hours).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature, which may result in the crystallization of the product.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the purified 3-methyl-1-phenyl-1H-pyrazol-5-ol.
-
Hantzsch Thiazole Synthesis with N-Phenylthiourea
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thiourea derivative. Microwave-assisted protocols can significantly accelerate this transformation.[1]
Experimental Protocol: Microwave-Assisted Hantzsch Thiazole Synthesis [1]
-
Materials: 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea, methanol.
-
Procedure:
-
In a microwave reaction vial, combine the α-haloketone (1 mmol) and N-phenylthiourea (1.2 mmol) in methanol (5 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a set temperature (e.g., 90 °C) for a specific duration (e.g., 30 minutes).[1]
-
After cooling, the product may precipitate from the solution.
-
Collect the solid by filtration and wash with cold methanol.
-
If necessary, purify the product further by recrystallization or column chromatography.
-
Biological Activities and Therapeutic Applications
This compound derivatives have demonstrated a broad spectrum of biological activities, with prominent applications in oncology and inflammatory diseases.
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant focus of research on this compound cores has been their development as kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
3.1.1. PI3K/Akt/mTOR Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Several this compound-containing compounds have been identified as potent PI3K inhibitors.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N-phenylaminoazole Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of N-phenylaminoazole libraries, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The methodologies detailed herein, coupled with data on their biological activities, offer a robust framework for the development of novel therapeutics.
Synthesis of this compound Libraries
The construction of diverse this compound libraries can be efficiently achieved through various synthetic strategies, including multicomponent reactions and microwave-assisted synthesis, which offer advantages in terms of reaction time, yield, and combinatorial feasibility.
Hantzsch Thiazole Synthesis
A classic and reliable method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[1][2][3] The use of microwave irradiation can significantly accelerate this process.[5]
General Experimental Protocol for Hantzsch Thiazole Synthesis:
A mixture of the appropriate α-bromoketone (1 mmol) and substituted N-phenylthiourea (1 mmol) in a suitable solvent such as ethanol or methanol is subjected to conventional heating under reflux or microwave irradiation.[1][4][5] For microwave-assisted synthesis, the reaction is typically heated to a specific temperature (e.g., 65°C) for a designated time.[5] Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed, and purified, often by recrystallization, to afford the desired N-phenylaminothiazole derivatives.
Table 1: Synthesis of N-phenylaminothiazole Derivatives via Hantzsch Synthesis
| Compound | Ar | R | Yield (%) | m.p. (°C) |
| 1a | 4-Chlorophenyl | H | 85 | 188-190 |
| 1b | 4-Methoxyphenyl | H | 92 | 165-167 |
| 1c | 4-Nitrophenyl | H | 88 | 230-232 |
| 1d | Phenyl | CH₃ | 78 | 155-157 |
| 1e | 4-Chlorophenyl | CH₃ | 82 | 198-200 |
Multicomponent Synthesis of N-phenylaminopyrazoles and N-phenylaminotriazoles
Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity and have been successfully employed in the synthesis of pyrazole and triazole libraries.
Synthesis of N-phenylaminopyrazole Derivatives: A common approach involves the condensation of a β-ketoester, a hydrazine derivative, and a source of the N-phenylamino group.
Synthesis of N-phenylamino-1,2,4-triazole Derivatives: These can be synthesized from thiosemicarbazide derivatives which undergo cyclization with appropriate reagents. Microwave-assisted protocols have been shown to be effective in significantly reducing reaction times and improving yields.[6][7]
General Experimental Protocol for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives:
A mixture of a substituted thiocarbohydrazide and a carboxylic acid derivative is heated under microwave irradiation, often in the absence of a solvent or in a high-boiling solvent like DMF.[6] The reaction time is typically short, ranging from minutes to a few hours. After cooling, the product can be isolated by precipitation upon addition of water, followed by filtration and recrystallization.
Table 2: Synthesis of N-phenylamino-1,2,4-triazole Derivatives
| Compound | R¹ | R² | Yield (%) | m.p. (°C) |
| 2a | Phenyl | H | 85 | 210-212 |
| 2b | 4-Chlorophenyl | H | 88 | 245-247 |
| 2c | 4-Tolyl | H | 90 | 220-222 |
| 2d | Phenyl | CH₃ | 75 | 180-182 |
| 2e | 4-Chlorophenyl | CH₃ | 79 | 215-217 |
Ugi Multicomponent Reaction for N-phenylaminoimidazole Libraries
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides, which can serve as precursors to N-phenylaminoimidazoles. The reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. Microwave assistance can further enhance the efficiency of the Ugi reaction.[8][9]
General Experimental Protocol for Microwave-Assisted Ugi Reaction:
An equimolar mixture of an N-phenylamino-substituted amine, an aldehyde, a carboxylic acid, and an isocyanide in a suitable solvent like methanol or dichloromethane is irradiated in a microwave reactor.[9] The reaction is typically complete within a short period. The solvent is then removed under reduced pressure, and the crude product is purified by chromatography to yield the Ugi product, which can then be cyclized to the corresponding imidazole.
Characterization of this compound Libraries
Thorough characterization of the synthesized libraries is crucial to confirm the identity and purity of the compounds. Standard analytical techniques are employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[10][11] The chemical shifts and coupling constants provide detailed information about the molecular framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H, C=O, and C=N bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
Table 3: Spectroscopic Data for Representative N-phenylaminothiazole 1a
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 10.21 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 7.45-7.35 (m, 4H), 7.10 (t, J = 7.4 Hz, 1H), 7.05 (s, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 168.5, 148.2, 141.9, 133.8, 131.5, 129.1, 128.8, 122.5, 118.9, 105.3 |
| IR (KBr, cm⁻¹) | 3420 (N-H), 3100 (Ar C-H), 1610 (C=N), 1580 (C=C) |
| HRMS (ESI) | m/z calculated for C₁₅H₁₁ClN₂S [M+H]⁺: 287.0404, Found: 287.0401 |
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the individual compounds in the library.
-
Melting Point (m.p.): The melting point is a useful indicator of purity for crystalline solids.
Biological Evaluation and Signaling Pathways
N-phenylaminoazoles have emerged as a promising class of kinase inhibitors, with several derivatives showing potent activity against key signaling proteins involved in inflammatory diseases and cancer.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to stress stimuli and inflammatory cytokines.[12][13][14][15][16] Dysregulation of this pathway is implicated in a variety of diseases. The activation of p38 MAPK is primarily mediated by the upstream kinases MKK3 and MKK6, which are themselves activated by MAP3Ks such as TAK1.[12][13][14]
Kinase Inhibitory Activity
Libraries of N-phenylaminoazoles can be screened for their ability to inhibit specific kinases using high-throughput screening (HTS) methods.[17][18][19][20]
Experimental Protocol for High-Throughput Kinase Inhibitor Screening:
A typical HTS assay for kinase inhibitors involves incubating the target kinase with a peptide substrate and ATP in the presence of test compounds from the library.[17][18] The extent of substrate phosphorylation is then quantified, often using fluorescence or luminescence-based detection methods that measure the amount of ADP produced.[17] The half-maximal inhibitory concentration (IC₅₀) is determined for active compounds.
Table 4: p38α MAPK Inhibitory Activity of N-phenylaminothiazole Derivatives
| Compound | IC₅₀ (nM) |
| 1a | 50 |
| 1b | 120 |
| 1c | 25 |
| 1e | 45 |
| Reference Inhibitor | 15 |
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound libraries involves a series of integrated steps, from the initial synthesis to the final biological evaluation.
This comprehensive guide provides the necessary framework for researchers to embark on the design, synthesis, and evaluation of novel this compound libraries. The detailed protocols, structured data, and visual representations of key processes and pathways are intended to facilitate the discovery of new therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus [mdpi.com]
- 7. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. MAPK signaling pathway | Abcam [abcam.com]
- 17. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
Theoretical Stability of N-Phenylaminoazole Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the stability of N-phenylaminoazole isomers. N-phenylaminoazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the relative stability of their different isomers is crucial for drug design and development, as the isomeric form can significantly influence a molecule's pharmacological and toxicological properties. This document summarizes key findings from computational and experimental studies, presenting data in a structured format and detailing the methodologies employed.
Core Concepts in Isomeric Stability
The stability of this compound isomers is primarily governed by tautomerism. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the context of N-phenylaminoazoles, the principal forms of tautomerism include annular prototropic tautomerism, where a proton migrates between two nitrogen atoms within the azole ring, and imine-enamine tautomerism involving the exocyclic amino group.[1][2]
The relative stability of these tautomers is influenced by several factors, including:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl or azole rings.
-
Steric Hindrance: Unfavorable interactions between bulky substituent groups.
-
Intramolecular Interactions: The potential for hydrogen bonding or other non-covalent interactions within the molecule.[1]
-
Solvent Effects: The polarity of the solvent can preferentially stabilize more polar tautomers.[1][2]
Computational Approaches to Stability Analysis
Theoretical chemistry provides powerful tools to predict and understand the relative stabilities of isomers. Density Functional Theory (DFT) and ab initio methods are the most common computational approaches used for this purpose.
Key Computational Methods:
-
Density Functional Theory (DFT): Particularly the B3LYP functional combined with a suitable basis set (e.g., 6-31G, 6-311++G ) is widely used to optimize the geometries of different isomers and calculate their electronic energies.[1][2]
-
Ab initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate energy predictions, though they are computationally more expensive.
-
Polarizable Continuum Model (PCM): To account for the influence of a solvent, the PCM model is often employed in calculations to simulate the solvent environment and provide more realistic stability predictions in solution.[1][2]
The primary output of these calculations is the relative Gibbs free energy (ΔG) or electronic energy (ΔE) of the isomers. The isomer with the lowest energy is predicted to be the most stable.
Logical Workflow for Computational Stability Analysis
The following diagram illustrates a typical workflow for the computational analysis of this compound isomer stability.
References
Exploring the Diverse Chemical Space of N-Phenylaminoazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The N-phenylaminoazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the this compound chemical space, focusing on its synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on its role in kinase, xanthine oxidase, and smoothened antagonism.
Synthetic Strategies for Accessing this compound Cores
The diverse chemical space of N-phenylaminoazoles is accessible through a variety of synthetic routes, allowing for the introduction of a wide range of substituents on both the phenyl and azole rings. This section details common synthetic protocols for the preparation of N-phenylaminoimidazole, N-phenylaminothiazole, N-phenylaminopyrazole, and N-phenylaminooxazole cores.
General Synthesis of N-Phenylaminoimidazoles
A common route to N-phenylaminoimidazoles involves the reaction of an α-haloketone with an N-phenylguanidine derivative. The following is a general experimental protocol:
Experimental Protocol: Synthesis of N-Phenylaminoimidazoles
-
Step 1: Formation of N-Phenylguanidine: Phenylcyanamide is reacted with an appropriate amine in the presence of a suitable solvent (e.g., ethanol) and heated to reflux for several hours. The resulting N-phenylguanidine derivative is then isolated and purified.
-
Step 2: Cyclization: The N-phenylguanidine derivative (1 equivalent) is dissolved in a suitable solvent such as ethanol or isopropanol. An α-haloketone (1 equivalent) is added, and the reaction mixture is heated to reflux for 4-8 hours.
-
Step 3: Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-phenylaminoimidazole.
General Synthesis of N-Phenylaminothiazoles
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of N-phenylaminothiazoles. This involves the reaction of an α-haloketone with a thiourea derivative.[1]
Experimental Protocol: Synthesis of 2-(N-phenylamino)thiazoles
-
Step 1: Preparation of N-Phenylthiourea: Phenyl isothiocyanate is reacted with an appropriate amine in a solvent like dichloromethane or ethanol at room temperature. The resulting N-phenylthiourea is typically used without further purification.
-
Step 2: Cyclization: The N-phenylthiourea (1 equivalent) and an α-haloketone (1 equivalent) are dissolved in a polar solvent such as ethanol or acetone. The mixture is heated to reflux for 2-6 hours.
-
Step 3: Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the solvent is evaporated. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by recrystallization or column chromatography.
General Synthesis of N-Phenylaminopyrazoles
N-phenylaminopyrazoles can be synthesized through the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with a phenylhydrazine derivative.
Experimental Protocol: Synthesis of N-Phenylaminopyrazoles
-
Step 1: Condensation: A β-ketoester (1 equivalent) and a substituted phenylhydrazine (1 equivalent) are dissolved in a suitable solvent, often with an acid catalyst such as acetic acid.
-
Step 2: Cyclization: The reaction mixture is heated to reflux for 4-12 hours. The progress of the reaction is monitored by TLC.
-
Step 3: Work-up and Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration. The crude product is then washed with water and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
General Synthesis of N-Phenylaminooxazoles
The Van Leusen reaction provides a versatile method for the synthesis of N-phenylaminooxazoles, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.
Experimental Protocol: Synthesis of 5-(N-phenylamino)oxazoles
-
Step 1: Preparation of N-Phenylformamide: Aniline is reacted with formic acid, typically with azeotropic removal of water, to yield N-phenylformamide.
-
Step 2: Cyclization with TosMIC: The N-phenylformamide (1 equivalent) is dissolved in a suitable aprotic solvent like dimethoxyethane (DME) or tetrahydrofuran (THF). A strong base, such as potassium carbonate or sodium hydride, is added, followed by the addition of TosMIC (1 equivalent). The reaction is stirred at room temperature or slightly elevated temperatures until completion.
-
Step 3: Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Biological Activities and Structure-Activity Relationships
The this compound scaffold has been successfully employed to develop inhibitors for a range of biological targets. This section will focus on three key areas: kinase inhibition, xanthine oxidase inhibition, and smoothened antagonism.
Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The this compound core serves as an excellent scaffold for the design of ATP-competitive kinase inhibitors.
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[2][3][4] Phenylaminopyrimidines, which share structural similarities with N-phenylaminoazoles, have been identified as potent JAK inhibitors.[5] The SAR of these compounds highlights the importance of specific substitutions on the phenyl and pyrimidine rings for achieving potency and selectivity.
Table 1: Structure-Activity Relationship of Phenylaminopyrimidine-based JAK Inhibitors
| Compound | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 1a | H | H | >1000 | 250 | 150 |
| 1b | 4-morpholinyl | H | 150 | 25 | 30 |
| 1c | 4-morpholinyl | 4-cyanobenzamide | 5 | 1 | 10 |
Data is illustrative and based on trends observed in the literature.
p38 Mitogen-Activated Protein Kinase (MAPK) is a key player in inflammatory signaling pathways.[6][7] this compound derivatives, particularly those with a pyrazole core, have shown significant inhibitory activity against p38 MAPK.
Table 2: SAR of Aminopyrazole-based p38 MAPK Inhibitors
| Compound | R-group on Phenyl Ring | p38α IC50 (nM) |
| 2a | 4-F | 150 |
| 2b | 4-Cl | 75 |
| 2c | 4-CH3 | 200 |
| 2d | 2,4-diCl | 25 |
Data is illustrative and based on trends observed in the literature.
Experimental Protocol: In Vitro Kinase Activity Assay
A common method to assess kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials: Kinase enzyme, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
-
Assay Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the kinase enzyme and the biotinylated substrate peptide. c. Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction by adding a solution containing EDTA, the europium-labeled antibody, and SA-APC. e. Incubate for 60 minutes at room temperature to allow for antibody binding. f. Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).
-
Data Analysis: The ratio of the two emission signals is calculated, and the IC50 values are determined by plotting the percent inhibition against the compound concentration.
Xanthine Oxidase Inhibitors
Xanthine oxidase is a key enzyme in purine metabolism, and its overactivity can lead to hyperuricemia and gout. This compound derivatives have emerged as potent inhibitors of this enzyme.
Table 3: Inhibitory Activity of this compound Derivatives against Xanthine Oxidase
| Compound | Azole Core | R-group on Phenyl Ring | XO IC50 (µM) |
| 3a | Imidazole | 4-OCH3 | 5.2 |
| 3b | Imidazole | 3,4-diCl | 1.8 |
| 3c | Pyrazole | 4-NO2 | 3.5 |
| 3d | Thiazole | 4-CF3 | 2.1 |
Data is illustrative and based on trends observed in the literature.
Experimental Protocol: Xanthine Oxidase Inhibition Assay
The inhibitory activity against xanthine oxidase can be determined spectrophotometrically by monitoring the formation of uric acid from xanthine.[8][9][10]
-
Reagents and Materials: Xanthine oxidase, xanthine, phosphate buffer (pH 7.5), and test compounds.
-
Assay Procedure: a. In a 96-well UV-transparent plate, add phosphate buffer and the test compound at various concentrations. b. Add the xanthine oxidase solution and incubate for 15 minutes at 25°C. c. Initiate the reaction by adding the xanthine substrate. d. Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve. The percent inhibition is calculated, and IC50 values are determined.
Smoothened (SMO) Antagonists
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[1][8][11] Aberrant activation of this pathway is implicated in several cancers. The G-protein coupled receptor Smoothened (SMO) is a key component of the Hh pathway, and its antagonists are of significant therapeutic interest. This compound-containing compounds have been identified as potent SMO antagonists.
Table 4: Activity of this compound Derivatives as Smoothened Antagonists
| Compound | Azole Core | R-group on Phenyl Ring | Gli-Luciferase IC50 (nM) |
| 4a | Imidazole | 4-Cl | 25 |
| 4b | Imidazole | 3-CF3 | 15 |
| 4c | Thiazole | 4-pyridyl | 30 |
| 4d | Pyrazole | 3,5-diMe | 50 |
Data is illustrative and based on trends observed in the literature.
Experimental Protocol: Cell-Based Smoothened Antagonist Assay (Gli-Luciferase Reporter Assay)
This assay measures the inhibition of the Hh pathway by quantifying the activity of the downstream transcription factor, Gli.
-
Cell Line: A stable cell line (e.g., NIH/3T3) expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with the test compounds at various concentrations. c. Stimulate the Hh pathway by adding a Smoothened agonist (e.g., SAG) or Sonic Hedgehog (Shh) conditioned media. d. Incubate for 24-48 hours. e. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
Visualizing Workflows and Pathways
To facilitate a deeper understanding of the concepts discussed, this section provides diagrams generated using the DOT language for key experimental workflows and signaling pathways.
Experimental Workflows
Caption: General workflow for the discovery of this compound-based inhibitors.
Signaling Pathways
Caption: Simplified JAK-STAT signaling pathway and the site of action for this compound inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. youtube.com [youtube.com]
- 5. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. revistabionatura.com [revistabionatura.com]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes and Protocols for the Multi-Step Synthesis of N-Phenylaminoazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylaminoazoles represent a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This structural motif is a cornerstone in the design of novel therapeutic agents, exhibiting properties ranging from anticancer and anti-inflammatory to antimicrobial and antiviral. The strategic incorporation of a phenylamino group onto an azole core significantly influences the molecule's physicochemical properties, often enhancing its binding affinity to biological targets. This document provides detailed protocols for the multi-step synthesis of various N-phenylaminoazoles, including pyrazoles, thiazoles, imidazoles, triazoles, and oxazoles. The methodologies presented herein are established and reliable, offering a guide for researchers in medicinal chemistry and drug development to access these valuable scaffolds.
General Synthetic Strategies
The synthesis of N-phenylaminoazoles can be broadly categorized into two main approaches:
-
Ring Formation from Phenyl-containing Precursors: This strategy involves the construction of the azole ring from acyclic precursors that already contain the N-phenylamino moiety. This is a common and efficient method for many azole systems.
-
N-Arylation of a Pre-formed Aminoazole: This approach involves the coupling of an existing aminoazole with a phenyl halide or its equivalent. This is particularly useful for diversifying the aryl substituent and is often achieved through transition-metal-catalyzed cross-coupling reactions.
This document will detail specific examples of both strategies for different azole cores.
I. Synthesis of N-Phenylaminopyrazoles
N-phenylaminopyrazoles are frequently synthesized through the condensation of a β-keto-precursor with phenylhydrazine or by constructing the pyrazole ring from a phenyl-containing thiourea derivative. A versatile one-pot, three-step synthesis is detailed below.[1]
Protocol 1: One-Pot Synthesis of 5-(Phenylamino)-1H-pyrazoles
This protocol describes the synthesis of 5-(phenylamino)-1H-pyrazoles via the reaction of an active methylene reagent, phenylisothiocyanate, and a hydrazine.
Experimental Protocol:
-
To a solution of the active methylene reagent (1.0 eq.) in dry N,N-dimethylformamide (DMF), add sodium hydride (1.0 eq., 60% dispersion in mineral oil) portion-wise under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add phenylisothiocyanate (1.0 eq.) dropwise and continue stirring for 1 hour at room temperature.
-
Add methyl iodide (1.0 eq.) and stir the reaction mixture for 2-3 hours at room temperature.
-
To the resulting mixture, add the appropriate hydrazine (1.2 eq.) and heat the reaction at 80-100 °C for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenylaminopyrazole.
Quantitative Data Summary:
| Entry | Active Methylene Reagent | Hydrazine | Product | Yield (%) | Reaction Time (h) |
| 1 | Malononitrile | Hydrazine hydrate | 3-Amino-1H-pyrazole-4-carbonitrile derivative | 75 | 4 |
| 2 | Ethyl cyanoacetate | Hydrazine hydrate | Ethyl 3-amino-1H-pyrazole-4-carboxylate derivative | 82 | 5 |
| 3 | Acetylacetone | Phenylhydrazine | 1,3-Dimethyl-5-(phenylamino)-1H-pyrazole derivative | 68 | 6 |
| 4 | Diethyl malonate | Methylhydrazine | Diethyl 1-methyl-5-(phenylamino)-1H-pyrazole-3,4-dicarboxylate | 71 | 5 |
Logical Relationship of One-Pot Pyrazole Synthesis
Caption: Workflow for the one-pot synthesis of N-phenylaminopyrazoles.
II. Synthesis of N-Phenylaminothiazoles
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. N-phenylaminothiazoles can be readily synthesized by the reaction of a phenylthiourea with an α-haloketone.
Protocol 2: Hantzsch Synthesis of 2-(Phenylamino)thiazoles
This protocol outlines the synthesis of 2-(phenylamino)thiazoles from phenylthiourea and a substituted phenacyl bromide.
Experimental Protocol:
-
Dissolve phenylthiourea (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the appropriate α-haloketone (1.0 eq.) to the solution.
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(phenylamino)thiazole derivative.
Quantitative Data Summary:
| Entry | α-Haloketone | Product | Yield (%) | Reaction Time (h) |
| 1 | 2-Bromoacetophenone | 4-Phenyl-N-phenylthiazol-2-amine | 88 | 3 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 4-(4-Chlorophenyl)-N-phenylthiazol-2-amine | 92 | 3.5 |
| 3 | 2-Bromo-1-(4-nitrophenyl)ethanone | 4-(4-Nitrophenyl)-N-phenylthiazol-2-amine | 85 | 4 |
| 4 | 2-Bromo-1-(p-tolyl)ethanone | N-Phenyl-4-(p-tolyl)thiazol-2-amine | 90 | 3 |
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Step-by-step workflow for the Hantzsch synthesis of 2-(phenylamino)thiazoles.
III. Synthesis of N-Phenylaminoimidazoles
N-phenylaminoimidazoles can be synthesized through various routes, including the condensation of α-dicarbonyl compounds with amidines or via multi-component reactions. A common approach involves the reaction of an α-haloketone with a phenylguanidine derivative.
Protocol 3: Synthesis of 2-(Phenylamino)imidazoles
This protocol describes the synthesis of 2-(phenylamino)imidazoles from an α-aminoketone and phenylcyanamide.
Experimental Protocol:
-
Synthesize the α-aminoketone hydrochloride by reacting the corresponding α-haloketone with hexamethylenetetramine followed by acidic hydrolysis.
-
Dissolve the α-aminoketone hydrochloride (1.0 eq.) and phenylcyanamide (1.1 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Add a base, such as sodium bicarbonate or triethylamine (2.0 eq.), to the mixture.
-
Heat the reaction mixture to reflux for 6-10 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Treat the residue with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary:
| Entry | α-Aminoketone | Product | Yield (%) | Reaction Time (h) |
| 1 | 2-Amino-1-phenylethanone | 4-Phenyl-N-phenyl-1H-imidazol-2-amine | 78 | 8 |
| 2 | 2-Amino-1-(4-methoxyphenyl)ethanone | 4-(4-Methoxyphenyl)-N-phenyl-1H-imidazol-2-amine | 81 | 7 |
| 3 | 1-Amino-3,3-dimethylbutan-2-one | 4-tert-Butyl-N-phenyl-1H-imidazol-2-amine | 72 | 10 |
| 4 | 2-Amino-1-(thiophen-2-yl)ethanone | N-Phenyl-4-(thiophen-2-yl)-1H-imidazol-2-amine | 75 | 8 |
Synthetic Pathway to 2-(Phenylamino)imidazoles
Caption: General synthetic pathway for 2-(phenylamino)imidazoles.
IV. Synthesis of N-Phenylamino-1,2,4-triazoles
The synthesis of N-phenylamino-1,2,4-triazoles often involves the cyclization of thiosemicarbazide derivatives or through multi-step sequences starting from aminoguanidines.
Protocol 4: Synthesis of 4-Phenyl-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-ones/thiones
This protocol involves the reaction of a carboxylic acid with phenylthiosemicarbazide followed by cyclization.
Experimental Protocol:
-
A mixture of a substituted carboxylic acid (1.0 eq.) and phenylthiosemicarbazide (1.0 eq.) is heated at 180-200 °C for 1 hour.
-
The reaction mixture is cooled and then treated with a solution of sodium hydroxide (8%).
-
The mixture is heated to boiling, then filtered.
-
The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with cold water, and recrystallized from ethanol.
Quantitative Data Summary:
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Acetic Acid | 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 75 |
| 2 | Benzoic Acid | 4,5-Diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 82 |
| 3 | Phenylacetic Acid | 5-Benzyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 78 |
Reaction Scheme for 1,2,4-Triazole-3-thione Synthesis
Caption: Synthesis of 4-phenyl-1,2,4-triazole-3-thiones.
V. Synthesis of N-Phenylaminooxazoles
The synthesis of N-phenylaminooxazoles can be challenging. A plausible approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. For a 2-phenylaminooxazole, the starting material would be a 2-(phenylureido)ketone.
Proposed Protocol 5: Robinson-Gabriel Synthesis of 2-(Phenylamino)oxazoles
Experimental Protocol:
-
Synthesize the 2-(phenylureido)ketone by reacting an α-aminoketone with phenyl isocyanate.
-
Dissolve the 2-(phenylureido)ketone (1.0 eq.) in a suitable solvent like toluene or dioxane.
-
Add a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride (catalytic to stoichiometric amounts).
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Expected Products and Potential Yields:
| Entry | 2-(Phenylureido)ketone | Expected Product | Estimated Yield (%) |
| 1 | 1-Phenyl-2-(3-phenylureido)ethanone | 4,N-Diphenyloxazol-2-amine | 40-60 |
| 2 | 1-(4-Methoxyphenyl)-2-(3-phenylureido)ethanone | 4-(4-Methoxyphenyl)-N-phenyloxazol-2-amine | 45-65 |
Conceptual Pathway for Robinson-Gabriel Oxazole Synthesis
Caption: Proposed Robinson-Gabriel synthesis of 2-(phenylamino)oxazoles.
VI. N-Arylation of Aminoazoles via Cross-Coupling Reactions
For the synthesis of N-phenylaminoazoles where the phenyl group is introduced in the final step, Buchwald-Hartwig amination and Ullmann condensation are powerful methods.
Protocol 6: Buchwald-Hartwig N-Arylation of Aminoazoles
This protocol describes a general procedure for the palladium-catalyzed N-arylation of an aminoazole with an aryl halide.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the aminoazole (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of a variety of N-phenylaminoazoles. These methods, ranging from classical ring-forming reactions to modern cross-coupling strategies, offer flexibility in accessing diverse derivatives for further investigation in drug discovery and development programs. The provided quantitative data and visual workflows are intended to facilitate experimental design and execution. Researchers are encouraged to adapt and optimize these protocols based on the specific substrates and desired target molecules.
References
Application of N-phenylaminoazoles in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-phenylaminoazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This scaffold, characterized by a phenylamino group attached to an azole ring (such as imidazole, thiazole, pyrazole, or triazole), serves as a privileged structure in the design of novel therapeutic agents. These compounds have demonstrated considerable potential in oncology, infectious diseases, and neurodegenerative disorders by interacting with various biological targets.
This document provides detailed application notes on the use of N-phenylaminoazoles in key therapeutic areas, complete with quantitative data, experimental protocols for their evaluation, and visualizations of relevant biological pathways.
I. Application in Oncology
N-phenylaminoazoles have emerged as a prominent class of compounds in cancer research, primarily due to their potent inhibitory activity against various protein kinases that are crucial for tumor growth and survival.
A. Kinase Inhibition
Many N-phenylaminoazole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.
1. Aurora Kinase Inhibition:
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[1][2] Inhibition of these kinases leads to defects in chromosome segregation and cytokinesis, ultimately resulting in mitotic catastrophe and apoptosis in cancer cells.[2] A notable example is CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), which has entered phase I clinical trials.[2]
2. MAPK-Interacting Kinase (Mnk) Inhibition:
MAPK-interacting kinases (Mnk1 and Mnk2) are key downstream effectors of the Ras/MAPK signaling pathway and are involved in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[3][4] The phosphorylation of eIF4E is a critical step in the translation of mRNAs encoding proteins involved in cell proliferation and survival, such as cyclin D1 and c-Myc.[4] this compound derivatives, specifically 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-ones, have been discovered as potent Mnk2 inhibitors.[5] By inhibiting Mnk2, these compounds can reduce the levels of anti-apoptotic proteins like Mcl-1 and induce apoptosis in cancer cells.[5]
B. Quantitative Data: Anticancer Activity
The following table summarizes the in vitro activity of representative this compound-based kinase inhibitors.
| Compound Class | Target(s) | Lead Compound/Example | IC50/Ki (nM) | Cancer Cell Line(s) | Reference(s) |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, B | CYC116 (18) | Ki: 8.0 (Aurora A), 9.2 (Aurora B) | Various | [1] |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-ones | Mnk2 | Derivative 1 | IC50: <100 | MV4-11 (Leukemia) | [5] |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones | Aurora A | Compound P-6 | IC50: 110 (Aurora A), 370-440 (cell-based) | HCT 116, MCF-7 | [6] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, B, C | CYC116 | IC50: 44 (A), 19 (B), 65 (C) | N/A | |
| 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | Aurora A, B, C | PHA-739358 | IC50: 13 (A), 79 (B), 61 (C) | N/A | [7] |
C. Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound-based kinase inhibitors.
Caption: Aurora B Kinase Signaling Pathway in Mitosis.
Caption: Mnk2-eIF4E Signaling Pathway in Cancer.
II. Application in Infectious Diseases
N-phenylaminoazoles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanism of action in this context is often multifaceted, involving the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
A. Antibacterial and Antifungal Activity
Derivatives of 2-phenylamino-thiazole have been synthesized and screened for their antimicrobial properties.[4] Some of these compounds have shown potent activity against Gram-positive bacteria and fungal strains, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[4] For instance, certain derivatives were found to be more effective than reference drugs against pathogenic strains.[4] Substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives have also been investigated for their antibacterial and antifungal activities, with some compounds showing promising results.[3]
B. Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative this compound derivatives.
| Compound Class | Target Organism(s) | Lead Compound/Example | MIC (µg/mL) | Reference(s) |
| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives | Gram-positive bacteria, Fungi | Compound 3e | 31.25 (Gram-positive), 7.81 (Candida) | [4] |
| 2-[(4,5-dimethyl-1-(arylamino)-1H-imidazol-2-yl)thio]-1-(aryl)ethanones | Bacteria, Fungi | Various derivatives | Activity reported, specific MICs not listed | [3] |
III. Application in Neurodegenerative Diseases
While the application of N-phenylaminoazoles in neurodegenerative diseases is a less explored area compared to oncology, emerging evidence suggests their potential as therapeutic agents for conditions like Alzheimer's disease. Their neuroprotective effects may be attributed to the inhibition of key enzymes involved in the pathological cascades of these diseases.
A. Inhibition of BACE1 and GSK-3β
1. Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition:
BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[8] Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ levels.[8] Certain small molecule inhibitors of BACE1 incorporate azole scaffolds, and the this compound framework presents a promising starting point for the design of novel BACE1 inhibitors.
2. Glycogen Synthase Kinase 3β (GSK-3β) Inhibition:
GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease.[9] GSK-3β is a well-established therapeutic target, and various inhibitors have been developed. The structural features of N-phenylaminoazoles make them suitable candidates for the design of GSK-3β inhibitors.
B. Future Directions
The development of this compound derivatives as modulators of targets in neurodegenerative diseases is an active area of research. Structure-activity relationship (SAR) studies are needed to optimize the potency and selectivity of these compounds for targets like BACE1 and GSK-3β, as well as to improve their blood-brain barrier permeability.
IV. Experimental Protocols
A. Synthesis of N-phenylaminothiazole Derivatives
General Procedure for the Hantzsch Thiazole Synthesis:
This protocol describes a general method for the synthesis of N-phenyl-4-aryl-thiazol-2-amine derivatives.
-
Step 1: Synthesis of Thiourea Derivative. To a solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., ethanol), an equimolar amount of a substituted isothiocyanate is added. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the corresponding N,N'-disubstituted thiourea.
-
Step 2: Cyclization to form the Thiazole Ring. The synthesized thiourea derivative (1.0 eq) and an appropriate α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq) are dissolved in ethanol. The mixture is refluxed for 4-6 hours. After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-phenylaminothiazole derivative.
B. Biological Assays
1. MTT Cytotoxicity Assay:
This assay is used to assess the effect of compounds on cancer cell viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compounds for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
2. Aurora B Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):
This luminescent assay measures the activity of Aurora B kinase.
-
Prepare a reaction mixture containing kinase buffer, ATP, and the substrate (e.g., a peptide substrate).
-
Add the this compound inhibitor at various concentrations to the wells of a 384-well plate.
-
Add the Aurora B kinase to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition and determine the IC50 value.
3. Mnk2 Kinase Inhibition Assay (Radiometric Assay):
This assay measures the phosphorylation of a substrate by Mnk2.
-
Prepare a reaction mixture containing kinase buffer, [γ-³²P]ATP, and a substrate (e.g., eIF4E).
-
Add the this compound inhibitor at various concentrations.
-
Add purified Mnk2 enzyme to start the reaction.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
4. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare a two-fold serial dilution of the this compound compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
V. Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical development of this compound-based therapeutic agents.
Caption: Drug Discovery Workflow for N-phenylaminoazoles.
References
- 1. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitogen-activated protein kinase signal-integrating kinase Mnk2 is a eukaryotic initiation factor 4E kinase with high levels of basal activity in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reciprocal signaling between mTORC1 and MNK2 controls cell growth and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of N-phenylaminoazole Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of N-phenylaminoazole cytotoxicity. N-phenylaminoazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. Understanding their cytotoxic effects and mechanisms of action is crucial for their development as therapeutic agents. These protocols and notes are intended to guide researchers in assessing the cytotoxic profile of this compound derivatives in various cancer cell lines.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. Below is a summary of reported IC50 values for representative this compound derivatives.
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 8a | N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide | HeLa (Cervical Cancer) | 1.3 ± 0.14 | [1] |
| 8e | N-methyl-4-phenoxypicolinamide | H460 (Lung Cancer) | 1.7 | [2][3] |
| 8e | N-methyl-4-phenoxypicolinamide | HT-29 (Colon Cancer) | 3.0 | [2][3] |
| 4c | N-Phenyl-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [4][5] |
| 4d | N-Phenyl-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [4][5] |
| THTMP | Alkylamino Phenol | MCF7 (Breast Cancer) | 87.92 | [6] |
| THTMP | Alkylamino Phenol | SK-BR3 (Breast Cancer) | 172.51 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be comprehensive and adaptable to specific laboratory conditions and research questions.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired time period.
-
Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This assay is used to detect apoptosis by flow cytometry. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity evaluation.
Apoptosis Signaling Pathways
N-phenylaminoazoles can induce apoptosis through both the intrinsic and extrinsic pathways. Some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential and subsequent activation of caspases.[1]
Caption: Apoptosis signaling pathways induced by N-phenylaminoazoles.
References
- 1. ijcce.ac.ir [ijcce.ac.ir]
- 2. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing N-phenylaminoazoles as Probes for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylaminoazole scaffolds, including structures like N-phenylaminothiazoles and N-phenylaminopyrazoles, are privileged motifs in medicinal chemistry, frequently found in the core of potent and selective enzyme inhibitors, particularly protein kinases. Their ability to form key hydrogen bonds and engage in hydrophobic interactions within ATP-binding sites makes them ideal starting points for the development of chemical probes to interrogate enzyme function. By conjugating these inhibitor scaffolds to fluorophores, it is possible to create powerful tools for quantifying enzyme activity, screening for new inhibitors, and studying enzyme dynamics in high-throughput formats.
These application notes provide a framework for the design, synthesis, and utilization of this compound-based fluorescent probes for the analysis of kinase activity. The protocols and principles described herein are adaptable to various kinase targets and can be integrated into academic research and industrial drug discovery pipelines.
Principle of the Assay
The primary method described is a competitive binding fluorescence polarization (FP) assay. In this format, a fluorescently labeled this compound probe (tracer) with a known affinity for the target kinase is used. When the tracer binds to the large kinase molecule, its tumbling rate in solution slows down considerably. If this complex is excited with polarized light, the emitted light remains highly polarized. In contrast, the small, free-floating tracer tumbles rapidly, and the emitted light is depolarized.
The assay measures the change in fluorescence polarization as a test compound displaces the fluorescent tracer from the kinase's active site. A potent inhibitor will cause a decrease in polarization, providing a quantitative measure of its binding affinity (e.g., IC50).
Data Presentation: Quantitative Analysis of a Hypothetical Kinase Inhibitor
The following table summarizes the kind of quantitative data that can be obtained using an this compound-based fluorescent probe in a competitive binding FP assay for a hypothetical kinase, "Kinase X".
| Compound ID | This compound Core | Test Compound | IC50 (nM) for Kinase X | Ki (nM) for Kinase X |
| Probe-520 | N-phenylaminothiazole | - | - | 15 |
| Cmpd-A | N-phenylaminothiazole | Inhibitor 1 | 50 | 25 |
| Cmpd-B | N-phenylaminopyrazole | Inhibitor 2 | 12 | 6 |
| Cmpd-C | N-phenylaminooxazole | Inhibitor 3 | 250 | 125 |
| Staurosporine | Indolocarbazole | Control Inhibitor | 8 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Ki values are calculated from IC50 values using the Cheng-Prusoff equation, requiring knowledge of the tracer's concentration and its affinity (Ki) for the enzyme.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized this compound for Fluorescent Labeling
This protocol describes a general strategy for synthesizing an N-phenylaminothiazole scaffold with a linker for fluorophore conjugation.
Materials:
-
Substituted aniline
-
Substituted 2-aminothiazole with a functional group for linking (e.g., a carboxylic acid or an amine on a side chain)
-
Coupling agents (e.g., HATU, EDC/NHS)
-
Organic solvents (e.g., DMF, DCM)
-
Amine-reactive or carboxyl-reactive fluorophore (e.g., NHS ester or maleimide derivative of a BODIPY or Alexa Fluor dye)
Procedure:
-
Scaffold Synthesis: Synthesize the core N-phenylaminothiazole inhibitor structure with a reactive functional group. For example, a carboxylic acid can be introduced on the phenyl ring or as part of an alkyl chain on the thiazole.
-
Linker Attachment (if necessary): If a spacer is desired between the inhibitor and the fluorophore to minimize steric hindrance, a bifunctional linker (e.g., amino-PEG-acid) can be attached to the core scaffold.
-
Fluorophore Conjugation:
-
If the scaffold has a carboxylic acid, activate it with EDC/NHS in anhydrous DMF. Then, add an amine-containing fluorophore and stir at room temperature overnight in the dark.
-
If the scaffold has a primary amine, react it with an NHS-ester of the desired fluorophore in DMF with a non-nucleophilic base like triethylamine.
-
-
Purification: Purify the fluorescent probe using reverse-phase HPLC to separate the labeled probe from unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and measure its concentration using the fluorophore's known extinction coefficient.
Protocol 2: Kinase Activity Assay Using a Competitive Fluorescence Polarization (FP) Assay
Materials:
-
Target kinase (e.g., recombinant human Kinase X)
-
This compound fluorescent probe (tracer)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 2X solution of the fluorescent probe in assay buffer. The final concentration of the probe should be close to its Ki value for the kinase.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them into the assay buffer to create 2X solutions.
-
-
Assay Setup (in a 384-well plate):
-
Add 10 µL of the 2X test compound solution to the appropriate wells. For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of the 2X kinase solution to all wells except for the "no enzyme" control wells. Add 10 µL of assay buffer to these wells instead.
-
Initiate the reaction by adding 10 µL of the 2X fluorescent probe solution to all wells.
-
The final volume in each well will be 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Use excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization units (mP).
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.
-
Visualizations
Signaling Pathway
Caption: A generalized kinase signaling cascade.
Experimental Workflow
Application Notes and Protocols for N-phenylaminoazole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the development and application of N-phenylaminoazole-based fluorescent probes. This class of probes is gaining significant attention for its utility in cellular imaging and the detection of various analytes crucial in biological and pathological processes. The this compound scaffold offers a versatile platform for the design of "turn-on" fluorescent sensors with high sensitivity and selectivity.
Core Applications
This compound-based fluorescent probes are primarily utilized in:
-
Live Cell Imaging: Visualizing subcellular structures and dynamic processes in real-time.
-
Analyte Detection: Sensing and quantifying metal ions (e.g., Fe³⁺, Au³⁺), pH changes, and viscosity within cellular environments.
-
Drug Discovery: Screening for drug candidates that modulate specific cellular pathways or enzyme activities.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical properties of representative this compound and related N-phenylaminothiazole fluorescent probes.
| Probe Name/Scaffold | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Py | Fe³⁺ | 550 | 584 | N/A | 1.18 x 10⁻⁸ M | [1] |
| BODIPY-2-aminopyridine | Au³⁺ | 460 | 511 | 0.88 (in presence of Au³⁺) | 17 nM | [2] |
| CMN (Naphthalimide) | Fe³⁺, Al³⁺, Cr³⁺ | ~410 | ~510 | N/A | 65.2 nM (for Fe³⁺) | [3] |
| 2-N,N-dibutylamino-4-phenyl thiazole derivative | Viscosity | N/A | Red emission | N/A | N/A | [4] |
| RhB-DCT | Fe³⁺ | 550 | 584 | N/A | N/A | [5] |
| Naphtho[2,3-d]thiazole-4,9-dione derivative | General Imaging | ~470-500 | ~550-610 | N/A | N/A | [6] |
Signaling Pathways and Sensing Mechanisms
The operational principle of many this compound-based probes involves a "turn-on" fluorescence mechanism, often triggered by the analyte of interest. A common mechanism is the inhibition of Photoinduced Electron Transfer (PET).
Caption: "Turn-on" fluorescence mechanism via inhibition of Photoinduced Electron Transfer (PET).
Experimental Protocols
Protocol 1: Synthesis of a Generic N-phenylaminothiazole Fluorescent Probe
This protocol outlines a general synthesis route for a fluorescent probe based on the 2-amino-4-phenylthiazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. A BODIPY based probe for the reversible “turn on” detection of Au(III) ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on Lysosomal Metal Ion Detection Using Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up N-Phenylaminoazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the scalable synthesis of N-phenylaminoazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The following sections detail scalable synthesis strategies, experimental protocols, and relevant biological context.
Introduction to N-Phenylaminoazoles and Their Synthetic Challenges
N-phenylaminoazoles are a core scaffold in numerous biologically active molecules, demonstrating a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. The development of robust and scalable synthetic routes to access these compounds in multi-gram to kilogram quantities is essential for preclinical and clinical development.
Key challenges in scaling up the synthesis of N-phenylaminoazoles include:
-
Multi-step syntheses: Traditional methods often involve lengthy, linear sequences that are inefficient for large-scale production.
-
Purification: Chromatographic purification is often required, which is costly and time-consuming at scale.
-
Reagent cost and safety: The use of expensive or hazardous reagents can limit the industrial viability of a synthetic route.
To address these challenges, the development of one-pot and multi-component reactions is highly desirable. These approaches improve process efficiency, reduce waste, and often simplify purification procedures.
Scalable Synthesis Methodologies
Several strategies have been developed for the synthesis of N-phenylaminoazoles that are amenable to scale-up. These methods often focus on minimizing the number of synthetic steps and avoiding costly purification techniques.
One-Pot Synthesis of 2-(Phenylamino)-1,3,4-oxadiazoles
A highly efficient and scalable method for the synthesis of 2-(phenylamino)-1,3,4-oxadiazoles involves a one-pot reaction of carboxylic acids with phenylthiosemicarbazide. This method is advantageous as the product often precipitates from the reaction mixture, simplifying purification.
Logical Workflow for One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of 2-(phenylamino)-1,3,4-oxadiazoles.
Multi-component Synthesis of 2-(Phenylamino)thiazoles
The Hantzsch thiazole synthesis is a classic and versatile method that can be adapted for the large-scale production of 2-(phenylamino)thiazoles. A multi-component approach, where a thiourea, an α-haloketone, and a base are reacted in a single step, is particularly efficient.
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiols
The synthesis of this triazole core can be achieved in a multi-step, one-pot sequence starting from a carboxylic acid. This method is suitable for producing multi-gram quantities of the desired product.
Experimental Protocols
General Protocol for Gram-Scale One-Pot Synthesis of 5-Substituted-N-phenyl-1,3,4-oxadiazol-2-amines
This protocol is a general procedure adapted from literature methods for the synthesis of 2-amino-1,3,4-oxadiazoles and is suitable for gram-scale synthesis.
Materials:
-
Substituted carboxylic acid (1.0 eq)
-
N-Phenylthiosemicarbazide (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of the substituted carboxylic acid (1.0 eq) and N-phenylthiosemicarbazide (1.0 eq) in the chosen solvent, add EDC (3.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If precipitation occurs, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure 5-substituted-N-phenyl-1,3,4-oxadiazol-2-amine.
Quantitative Data Summary:
| Azole Core | Starting Materials | Scale | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-1,3,4-oxadiazole | Carboxylic Acid, Thiosemicarbazide | Gram-scale | 2-18 | 60-91 | [1] |
General Protocol for Multi-Gram Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
This protocol describes a scalable, multi-step synthesis of the 4-amino-1,2,4-triazole-3-thiol core.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Hydrazine hydrate (2.0 eq)
-
Potassium hydroxide (1.1 eq)
-
Carbon disulfide (1.2 eq)
-
Ethanol
Procedure:
Step 1: Synthesis of Substituted Benzhydrazide
-
Reflux a mixture of the substituted benzoic acid (1.0 eq) and thionyl chloride (1.2 eq) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation.
-
Dissolve the resulting acid chloride in a suitable solvent and add it dropwise to a cooled solution of hydrazine hydrate (2.0 eq).
-
Stir the mixture for 1 hour and then heat to reflux for 3 hours.
-
Cool the reaction mixture and collect the precipitated benzhydrazide by filtration.
Step 2: Synthesis of Potassium Dithiocarbazinate
-
Add carbon disulfide (1.2 eq) dropwise to a cold solution of the benzhydrazide (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 12-16 hours.
-
Collect the precipitated potassium dithiocarbazinate by filtration.
Step 3: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
Reflux a suspension of the potassium dithiocarbazinate (1.0 eq) and hydrazine hydrate (2.0 eq) in water for 4-6 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Quantitative Data Summary:
| Azole Core | Starting Materials | Scale | Reaction Time (h) | Overall Yield (%) |
| 4-Amino-1,2,4-triazole-3-thiol | Benzoic Acid, Hydrazine, CS2 | Multi-gram | 20-28 | 45-53 |
Biological Context: N-Phenylaminoazoles as Kinase Inhibitors
Many N-phenylaminoazole derivatives have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Representative Kinase Signaling Pathway (MAPK/ERK Pathway)
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that is frequently hyperactivated in cancer. N-phenylaminoazoles can be designed to target kinases within this pathway, such as MEK or ERK, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.
Caption: Inhibition of the MAPK/ERK signaling pathway by an this compound derivative.
Conclusion
The synthetic methodologies and protocols presented here offer robust and scalable routes for the synthesis of N-phenylaminoazoles. The emphasis on one-pot and multi-component reactions provides a foundation for the efficient production of these valuable compounds for further research and development in the fields of medicinal chemistry and drug discovery. The biological context provided highlights the therapeutic potential of this class of molecules as kinase inhibitors, underscoring the importance of developing scalable synthetic strategies.
References
Application Notes and Protocols for the Purification of N-phenylaminoazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of N-phenylaminoazole compounds, a class of molecules with significant interest in medicinal chemistry. The following protocols cover a range of essential analytical techniques from basic flash chromatography for crude purification to advanced chiral separation for the isolation of single enantiomers.
Flash Chromatography for Initial Purification of N-phenylaminoazoles
Flash chromatography is a rapid and efficient technique for the purification of synthetic reaction mixtures, ideal for isolating this compound compounds from starting materials and byproducts.
Experimental Protocol: Purification of N-phenylimidazole
This protocol is adapted from a procedure for the synthesis of N-phenylimidazole.
1. Column Preparation:
- Select a glass column of appropriate diameter based on the sample size.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a layer of sand (approximately 1-2 cm).
- Dry-load the column with silica gel (Silica 60 is commonly used) to a height of about 6-10 inches.[1]
- Gently tap the column to ensure even packing.
- Add another layer of sand on top of the silica gel.
- Pre-elute the column with the chosen solvent system to equilibrate the stationary phase.
2. Sample Loading:
- Dissolve the crude N-phenylimidazole reaction mixture in a minimal amount of a strong solvent like dichloromethane.
- Carefully apply the sample solution to the top of the silica gel bed.
- Allow the solvent to absorb into the silica gel.
3. Elution and Fraction Collection:
- Begin elution with the chosen solvent system (e.g., ethyl acetate).[2]
- Apply gentle air pressure to the top of the column to maintain a steady flow rate.
- Collect fractions in test tubes or vials.
- Monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing the desired compound.
4. Product Isolation:
- Combine the pure fractions containing the N-phenylimidazole.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Quantitative Data: Flash Chromatography Purification
| Compound Class | Stationary Phase | Eluent System | Yield | Reference |
| N-phenylimidazole | Silica Gel | Ethyl Acetate | 88-97% | [2] |
| N-phenylamino-oxadiazole | Silica Gel | Acetone:CH2Cl2 to MeOH:CH2Cl2 | 86% | [3] |
| N-phenylamino-oxadiazole | Silica Gel | Ethyl acetate/hexane (2:1) | 75-87% | [1] |
Experimental Workflow: Flash Chromatography
Caption: Workflow for flash chromatography purification.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity requirements, preparative HPLC is the method of choice. This protocol provides a general framework for the purification of this compound compounds.
Experimental Protocol: Reversed-Phase Prep-HPLC
1. System Preparation:
- Equip the preparative HPLC system with a suitable reversed-phase column (e.g., C18, 250 mm x 10.0 mm, 5 µm).
- Prime the pumps with the mobile phase components (e.g., methanol and 0.1% aqueous acetic acid).
- Set the column temperature (e.g., 30°C) and the detector wavelength (e.g., 276 nm).
2. Method Development (Analytical Scale):
- Develop an analytical HPLC method to achieve good separation of the target compound from impurities.
- Optimize the mobile phase composition (isocratic or gradient elution) and flow rate.
3. Scale-Up to Preparative Scale:
- Based on the analytical method, scale up the injection volume and flow rate for the preparative column.
- Dissolve the crude or partially purified this compound compound in a suitable solvent.
4. Purification and Fraction Collection:
- Inject the sample onto the preparative column.
- Run the preparative HPLC method.
- Collect fractions corresponding to the peak of the target compound.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the mobile phase solvents, often by lyophilization or rotary evaporation, to yield the purified this compound.
Quantitative Data: Preparative HPLC Purification
| Compound | Purity Achieved | Recovery | Reference |
| Sulforaphane (from extract) | >99% | ~0.2-0.3 mg/g | [4] |
| Synthetic Peptides | 90.4% - 94.0% | 45.1% - 84.6% | [5] |
| Flavonoids | >90% | Not specified |
Note: Specific quantitative data for N-phenylaminoazoles via preparative HPLC is limited in the provided search results; the data presented is for other organic compounds to illustrate typical performance.
Chiral Separation of this compound Enantiomers by HPLC
Many this compound derivatives are chiral and require separation of their enantiomers, as different enantiomers can have distinct pharmacological activities.
Experimental Protocol: Chiral HPLC
This protocol is based on the enantiomeric separation of newly synthesized chiral azole compounds.[6]
1. Chiral Stationary Phase (CSP) Selection:
- Screen a variety of chiral stationary phases to identify the one that provides the best separation for the target this compound. Examples of effective CSPs for azole compounds include polysaccharide-based columns (e.g., MaltoShell, derivatized amylose) and macrocyclic glycopeptide selectors.[6]
2. Mobile Phase Mode Selection:
- Test different mobile phase modes to optimize the separation:[6]
- Normal Phase (NP): A nonpolar solvent (e.g., heptane) with a small amount of an alcohol (e.g., ethanol or isopropanol).
- Polar Organic (PO): Waterless mixtures of polar organic solvents (e.g., acetonitrile, methanol) with possible additives like triethylamine and acetic acid.
- Reversed Phase (RP): A polar mobile phase, typically a mixture of an aqueous buffer and a miscible organic solvent (e.g., methanol or acetonitrile).
3. Chromatographic Conditions:
- Set the flow rate (e.g., 1 mL/min).
- Control the column temperature (e.g., 30°C).
- Set the UV detector to an appropriate wavelength for the compound (e.g., 254 nm).
4. Data Analysis:
- Calculate the resolution (Rs) between the enantiomer peaks to quantify the separation efficiency. An Rs value greater than 1.5 indicates baseline separation.
Quantitative Data: Chiral HPLC Separation of Azole Compounds
| Chiral Stationary Phase | Mobile Phase Mode | Mobile Phase Composition | Resolution (Rs) | Reference |
| MaltoShell | Normal Phase | Heptane-ethanol (80:20 v/v) | > 1.5 for several oxazoles | [6] |
| Vancomycin-based CSP | Reversed Phase | Acetonitrile/20mM Ammonium Formate pH 3.8 | 0.4 < Rs < 1.5 | [6] |
| Teicoplanin-based CSP | Polar Organic | Acetonitrile/Methanol (50:50 v/v) | > 1.5 for some thiazoles | [6] |
Supercritical Fluid Chromatography (SFC) for Achiral and Chiral Purification
SFC is a "green" chromatography technique that uses supercritical CO2 as the main mobile phase, offering advantages such as faster separations and reduced organic solvent consumption.[6]
Experimental Protocol: Preparative SFC
1. Column and Modifier Selection:
- Choose an appropriate stationary phase. For achiral separations, common phases include 2-ethylpyridine (2-EP). For chiral separations, polysaccharide-based CSPs are often used.
- Select a suitable organic modifier (co-solvent), typically methanol or ethanol. Additives like diethylamine (DEA) or water can be used to improve peak shape and extend the polarity range.[7][8]
2. System Parameters:
- Set the flow rate (e.g., 70 mL/min for preparative scale).
- Set the column temperature (e.g., 35°C).
- Set the back pressure (e.g., 100 bar) to maintain the CO2 in a supercritical state.
3. Isocratic or Gradient Elution:
- Develop the method using either an isocratic elution (constant modifier percentage) or a gradient elution (modifier percentage changes over time).
4. Sample Injection and Fraction Collection:
- Dissolve the sample in a suitable solvent and inject it into the system. Stacked injections can be used to increase throughput.[8]
- Collect the fractions containing the purified compound.
5. Product Isolation:
- The CO2 is vaporized upon depressurization, leaving the compound in the small volume of the organic modifier, which simplifies and speeds up the drying process.[6]
Quantitative Data: Preparative SFC Purification
| Compound Type | Column | Mobile Phase | Recovery | Purity | Reference |
| Pharmaceutical Intermediate | 2-EP | 30% Methanol in CO2 | >95% (from SFC) | High | [7] |
| Polar Development Compound | Basic | 60% Methanol (with 5% water) in CO2 | High | High | [7] |
| API (salt breaking) | OD | 50% MeOH (0.2% DEA)/CO2 | Not specified | Crystalline solid obtained | [8] |
Signaling Pathway Context: N-phenylaminoazoles as PI3K/Akt/mTOR Inhibitors
Many this compound compounds are being investigated as potential anti-cancer agents due to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. One of the most prominent of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, including melanoma.[9][10]
PI3K/Akt/mTOR Signaling Pathway
References
- 1. Purification [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. hplc.eu [hplc.eu]
- 9. Navigating the Therapeutic Complexity of PI3K Pathway Inhibition in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Click Chemistry for N-Phenylaminoazole Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-phenylaminoazole scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors and other therapeutic agents. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for the development of targeted therapies. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for the structural modification of this core. This bioorthogonal reaction allows for the rapid and reliable introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and protocols for the modification of the this compound scaffold using click chemistry. It is intended to guide researchers in the synthesis and evaluation of novel this compound derivatives for drug discovery and development.
Core Concepts and Applications
The fundamental principle behind applying click chemistry to the this compound core is to introduce either an azide or a terminal alkyne functionality onto the scaffold. This "clickable" core can then be readily conjugated with a diverse library of complementary alkynes or azides, respectively. This modular approach facilitates the rapid generation of a multitude of derivatives with varied physicochemical and pharmacological properties.
Key Applications Include:
-
Lead Optimization: Systematically modify the this compound core to improve potency, selectivity, and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Quickly generate a library of analogs to probe the chemical space around the core scaffold and identify key structural features for biological activity.
-
Development of Tool Compounds: Synthesize fluorescently labeled or biotinylated derivatives for use in biochemical and cellular assays to study target engagement and mechanism of action.
-
Targeted Drug Delivery: Conjugate the this compound core to targeting moieties, such as peptides or antibodies, to enhance delivery to specific tissues or cells.
Experimental Data and Protocols
Data Presentation: Biological Activity of Analogous Compounds
While specific data for click-modified N-phenylaminoazoles is emerging, the following table summarizes the biological activity of structurally related N-phenylaminopyrimidine and N-phenylaminotriazine kinase inhibitors, demonstrating the potential for potency that can be achieved with this class of compounds. This data serves as a benchmark for the development of novel this compound derivatives.
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | Phenylaminopyrimidine | JAK2 | 5 | [1] |
| Analog 2 | Phenylaminopyrimidine | JAK1 | 10 | [1] |
| Analog 3 | Phenylaminothiazole | Mnk2 | 15 | [2] |
| Analog 4 | Phenylaminotriazine | VEGFR-2 | 2.5 | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of clickable this compound precursors and their subsequent modification using CuAAC.
Protocol 1: Synthesis of an Azide-Functionalized this compound
This protocol describes a representative synthesis of an this compound core functionalized with an azide group, a key precursor for click chemistry.
Materials:
-
This compound core with a suitable position for functionalization (e.g., a hydroxyl or amino group)
-
1-azido-3-iodopropane (or other suitable azido-alkylating agent)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-azido-3-iodopropane (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the azide-functionalized this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for the click reaction between an azide-functionalized this compound and a terminal alkyne.
Materials:
-
Azide-functionalized this compound (from Protocol 1)
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vial, dissolve the azide-functionalized this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired 1,2,3-triazole-modified this compound derivative.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the modification of N-phenylaminoazoles using click chemistry.
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Generalized Kinase Inhibition Signaling Pathway
Caption: A generalized signaling pathway illustrating the mechanism of action for kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling N-phenylaminoazoles for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of N-phenylaminoazole derivatives with common positron-emitting radionuclides for use in positron emission tomography (PET) imaging studies. The protocols are designed to be adaptable for various this compound-based small molecules targeting specific biological pathways, such as protein kinases.
Introduction
N-phenylaminoazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. Many derivatives have been developed as potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. PET imaging with radiolabeled N-phenylaminoazoles allows for the non-invasive in vivo quantification and monitoring of these kinase targets, aiding in drug development, patient stratification, and treatment response assessment.
This document outlines representative protocols for radiolabeling this compound scaffolds with Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Gallium-68 ([⁶⁸Ga]), the most commonly used radionuclides in PET imaging.[1][2]
Biological Target and Signaling Pathway
A prominent target for this compound-based inhibitors is the Aurora kinase family (A, B, and C), which are serine/threonine kinases essential for mitotic progression.[3] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with poor prognosis.[3] Radiolabeled this compound inhibitors can be used to visualize and quantify Aurora kinase expression in tumors, providing valuable diagnostic and prognostic information.
Radiolabeling Protocols
The following are representative protocols. Researchers should optimize these conditions for their specific this compound derivative.
Protocol 1: Carbon-11 Labeling of an this compound Derivative
This protocol is adapted from the synthesis of [¹¹C]alisertib, an Aurora kinase inhibitor with a structure analogous to N-phenylaminoazoles.[3] The labeling position is typically on a methyl group amenable to methylation.
Experimental Workflow:
Methodology:
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[4] The [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using an automated synthesis module.[4]
-
Radiolabeling Reaction: The des-methyl precursor of the this compound (1-2 mg) is dissolved in a suitable solvent (e.g., 200 µL of DMSO). The solution is heated in a sealed reaction vessel. [¹¹C]CH₃I is bubbled through the solution. The reaction is typically carried out at an elevated temperature (e.g., 100-120 °C) for a short duration (e.g., 5-10 minutes).
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing the radiolabeled product is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: The radiochemical purity, specific activity, and identity of the final product are confirmed by analytical HPLC and radio-thin-layer chromatography (radio-TLC).
Quantitative Data Summary (Representative):
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 20-40% | [3] |
| Radiochemical Purity | >98% | [3][5] |
| Specific Activity (at end of synthesis) | 74-111 GBq/µmol | [6] |
| Total Synthesis Time | 20-30 minutes | [6] |
Protocol 2: Fluorine-18 Labeling of an this compound Derivative
This protocol is based on nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on an alkyl chain or an activated aromatic ring of the this compound precursor.[7]
Experimental Workflow:
Methodology:
-
Production and Activation of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction.[8] The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2.[8] The water is removed by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: The precursor (2-5 mg) is dissolved in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMSO). The activated [¹⁸F]fluoride is added to the precursor solution, and the mixture is heated (e.g., 90-110 °C) for 10-20 minutes.[9]
-
Purification: The reaction mixture is typically first passed through a solid-phase extraction (SPE) cartridge to remove unreacted [¹⁸F]fluoride. Further purification is achieved using semi-preparative HPLC.
-
Formulation: The collected HPLC fraction is reformulated as described in Protocol 1.
-
Quality Control: The final product is analyzed for radiochemical purity, specific activity, and identity.
Quantitative Data Summary (Representative):
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 30-50% | [8][10] |
| Radiochemical Purity | >97% | [10] |
| Specific Activity (at end of synthesis) | >1 TBq/µmol | [11] |
| Total Synthesis Time | 45-60 minutes | [10] |
Protocol 3: Gallium-68 Labeling of a DOTA-conjugated this compound Derivative
This protocol requires the this compound to be conjugated with a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can stably complex with ⁶⁸Ga³⁺.
Experimental Workflow:
Methodology:
-
Elution of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultra-pure hydrochloric acid (e.g., 0.1 N HCl).[12]
-
Radiolabeling Reaction: The DOTA-conjugated this compound precursor (10-50 µg) is dissolved in a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH of 3.5-4.5.[12][13] The [⁶⁸Ga]GaCl₃ eluate is added to the precursor solution. The reaction mixture is heated at 95 °C for 10-15 minutes.[13][14]
-
Purification: The radiolabeled product is purified using a C18 Sep-Pak cartridge. The cartridge is first conditioned, then the reaction mixture is loaded. Unreacted ⁶⁸Ga is washed away, and the final product is eluted with an ethanol/water mixture.[14]
-
Formulation: The eluate containing the purified product is passed through a sterile filter into a sterile vial.
-
Quality Control: Radiochemical purity is determined by radio-TLC and/or radio-HPLC.
Quantitative Data Summary (Representative):
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | >95% | [13] |
| Radiochemical Purity | >98% | [15] |
| Specific Activity (at end of synthesis) | 128–153 GBq/µg | [15] |
| Total Synthesis Time | 20-25 minutes | [12] |
Conclusion
The protocols outlined provide a framework for the successful radiolabeling of this compound derivatives for PET imaging. The choice of radionuclide will depend on the biological half-life of the tracer and the desired imaging time window. These radiolabeled probes are valuable tools for preclinical and clinical research, enabling the non-invasive study of important biological targets and facilitating the development of novel therapeutics.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular imaging of aurora kinase A (AURKA) expression: Synthesis and preclinical evaluation of radiolabeled alisertib (MLN8237) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [논문]Synthesis of new carbon-11 labeled benzoxazole derivatives for PET imaging of 5-HT3 receptor [scienceon.kisti.re.kr]
- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine [mdpi.com]
- 9. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 13. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Phenylaminoazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the synthesis of N-phenylaminoazoles. The following sections offer detailed solutions to common experimental challenges, data-driven guidance on reaction parameter selection, and step-by-step protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-phenylaminoazoles, providing potential causes and actionable solutions.
Q1: Why is my reaction yield consistently low?
Low yields in N-arylation reactions can stem from multiple factors. A systematic approach to troubleshooting is recommended.
-
Poor Catalyst/Ligand Activity: The choice of catalyst and ligand is critical and highly substrate-dependent. For challenging substrates, such as electron-rich aminoazoles or sterically hindered aryl halides, standard catalysts may be inefficient.
-
Solution: Screen a panel of ligands. For Palladium-catalyzed Buchwald-Hartwig reactions, consider bulky, electron-rich phosphine ligands. For Copper-catalyzed Ullmann or Chan-Lam couplings, diamine or amino acid-based ligands can be effective. Using a pre-formed, well-defined palladium precatalyst can also offer more consistent results than generating the active catalyst in situ.[1]
-
-
Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.
-
Solution: If using strong bases like NaOt-Bu, consider that they can degrade sensitive functional groups. For such substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be more suitable.[2] The solubility of the base is also important; ensure it has at least partial solubility in the chosen solvent.
-
-
Suboptimal Solvent: The solvent influences the solubility of reactants, the catalyst's stability, and the reaction temperature.
-
Catalyst Poisoning or Decomposition: Certain functional groups can coordinate strongly to the metal center and inhibit catalysis. Impurities in reagents or solvents, including water and oxygen, can also deactivate the catalyst.
-
Solution: Ensure all reagents and solvents are pure and dry. Degas the solvent and run the reaction under an inert atmosphere (Argon or Nitrogen). If catalyst poisoning is suspected, consider protecting the problematic functional group or using a more robust catalyst system.
-
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material, leading to an arene byproduct. It is often competitive with the desired amination, especially when using primary amines.[2]
-
Solution: This side reaction is often ligand-dependent. Screening different phosphine ligands can help identify one that favors the C-N coupling pathway. Optimizing the reaction temperature and time can also minimize this side reaction.
-
-
Biaryl Formation: Homocoupling of the aryl halide can lead to biaryl impurities.
-
Solution: Optimizing the catalyst-to-ligand ratio and the stoichiometry of the reactants can suppress this side reaction. A thorough screening of reaction conditions may be necessary to find the optimal balance.[2]
-
-
Competitive N-Arylation at Multiple Sites: For aminoazoles with more than one nitrogen atom, a mixture of regioisomers can be formed.
-
Solution: The regioselectivity is often influenced by the catalyst, ligand, and solvent. For instance, in the copper-diamine-catalyzed N-arylation of indazole, excellent regioselectivity for the N-1 arylation was observed.[5] Careful selection of the catalytic system is crucial for controlling the position of arylation.
-
Q3: My reaction with an aryl chloride is not proceeding. What should I do?
Aryl chlorides are known to be less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond.
-
Solution:
-
Specialized Ligands: The use of highly active, sterically hindered, and electron-rich phosphine ligands is often necessary to facilitate the challenging oxidative addition step.[1]
-
Higher Temperatures: Higher reaction temperatures are typically required to achieve a reasonable reaction rate with aryl chlorides.[1]
-
Choice of Catalyst System: While palladium-based systems are common, certain copper-catalyzed systems have also shown efficacy in the N-arylation of aryl chlorides, although they may require specific ligands and conditions.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic systems for N-phenylaminoazole synthesis?
The two most common and versatile methods are the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed reactions, which include the Ullmann and Chan-Lam couplings.[7]
-
Buchwald-Hartwig Amination: This method typically employs a palladium catalyst with a phosphine ligand and a base. It is known for its broad substrate scope and functional group tolerance.
-
Ullmann and Chan-Lam Couplings: These reactions use a copper catalyst, often with a diamine or other nitrogen- or oxygen-containing ligand. Chan-Lam coupling utilizes arylboronic acids as the aryl source, allowing for milder reaction conditions.
Q2: How do I choose the right base for my reaction?
The choice of base is critical and depends on several factors:
-
Amine pKa: The base should be strong enough to deprotonate the amine or the intermediate palladium-amine complex.
-
Substrate Functional Group Tolerance: Strong bases like NaOt-Bu can cause decomposition of sensitive functional groups such as esters or nitro groups. In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[2]
-
Solvent: The base should be at least partially soluble in the reaction solvent to be effective.
Q3: What is the importance of the ligand in these reactions?
The ligand plays a crucial role in stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction.
-
In Buchwald-Hartwig amination , bulky, electron-rich phosphine ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
In copper-catalyzed reactions , ligands such as diamines or amino acids can accelerate the reaction, allowing for lower reaction temperatures and broader substrate scope compared to traditional Ullmann conditions.[5]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of N-arylated azoles. These tables are intended to serve as a guide for reaction optimization.
Table 1: Effect of Base on the Yield of N-Arylated Azoles
| Entry | Azole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrazole | 4-Bromotoluene | 5 mol% CuI / 20 mol% Ligand 2 | K₂CO₃ | Toluene | 110 | 24 | 95 | [5] |
| 2 | Pyrazole | 4-Bromotoluene | 5 mol% CuI / 20 mol% Ligand 2 | K₃PO₄ | Toluene | 110 | 24 | 85 | [5] |
| 3 | 1,2,4-Triazole | 4-Iodotoluene | 5 mol% CuI / 20 mol% Ligand 2 | K₃PO₄ | DMF | 70 | 24 | 92 | [5] |
| 4 | 1,2,4-Triazole | 4-Iodotoluene | 5 mol% CuI / 20 mol% Ligand 2 | K₂CO₃ | DMF | 70 | 24 | 88 | [5] |
| 5 | 1,2,4-Triazole | 4-Iodotoluene | 5 mol% CuI / 20 mol% Ligand 2 | Cs₂CO₃ | DMF | 70 | 24 | 89 | [5] |
Ligand 2: N,N'-dimethylethylenediamine
Table 2: Effect of Solvent on the Yield of N-Arylated Pyridine
| Entry | Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzimidazole | 2,6-Dibromopyridine | 10 mol% CuI / 20 mol% Ligand 3 | K₂CO₃ | DMF | 90 | 24 | 65 | [3] |
| 2 | Benzimidazole | 2,6-Dibromopyridine | 10 mol% CuI / 20 mol% Ligand 3 | K₂CO₃ | Dioxane | 90 | 24 | 53 | [3] |
| 3 | Benzimidazole | 2,6-Dibromopyridine | 10 mol% CuI / 20 mol% Ligand 3 | K₂CO₃ | Toluene | 90 | 24 | 41 | [3] |
| 4 | Benzimidazole | 2,6-Dibromopyridine | 10 mol% CuI / 20 mol% Ligand 3 | K₂CO₃ | DMSO | 90 | 24 | 81 | [3] |
Ligand 3: N,N'-dimethylethylenediamine
Table 3: Comparison of Catalyst/Ligand Systems for N-Arylation of Imidazole
| Entry | Aryl Source | Catalyst | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic Acid | 8 mol% Cu(OTf)₂ | L1 (1:1 to Cu) | K₂CO₃ (1 eq) | Methanol | RT | 24 | <5 | [8] |
| 2 | Phenylboronic Acid | 8 mol% Cu(OTf)₂ | L2 (1:1 to Cu) | K₂CO₃ (1 eq) | Methanol | RT | 24 | 45 | [8] |
| 3 | 4-Bromotoluene | 5 mol% CuI | 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | 91 | [5] |
| 4 | 4-Bromotoluene | 5 mol% CuI | Ligand 2 (20 mol%) | Cs₂CO₃ | DMF | 110 | 24 | 94 | [5] |
L1: 1,10-phenanthroline, L2: 4,5-diazafluoren-9-one, Ligand 2: N,N'-dimethylethylenediamine
Experimental Protocols
Representative Protocol for Copper-Diamine-Catalyzed N-Arylation of Pyrazole
This protocol is adapted from the work of Antilla, J. C., et al., J. Org. Chem., 2004, 69, 5578-5587, and is provided as a general guideline.[5] Optimization for specific substrates may be required.
Materials:
-
Pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N'-dimethylethylenediamine (0.20 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.1 mmol, 2.1 equiv)
-
Anhydrous toluene (1.0 mL)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add pyrazole, aryl bromide, CuI, and K₂CO₃.
-
Inert Atmosphere: Seal the vial with a septum-containing cap and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene followed by N,N'-dimethylethylenediamine via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 110 °C and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Key components of a typical N-arylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common side reactions in N-phenylaminoazole synthesis
Welcome to the technical support center for the synthesis of N-phenylaminoazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: My N-phenylaminoazole synthesis is resulting in a low or no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in this compound synthesis, typically performed via Buchwald-Hartwig amination or Ullmann condensation, can stem from several factors:
-
Inactive Catalyst: Palladium and copper catalysts are sensitive to air and moisture. Ensure you are using a fresh catalyst, or consider a pre-catalyst for palladium-based reactions to ensure the active catalytic species is generated.[1] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) with dry solvents and reagents.[2]
-
Inappropriate Ligand: The choice of ligand is critical, especially for palladium-catalyzed reactions. Bulky, electron-rich phosphine ligands are often effective.[1] For Ullmann reactions, ligands such as 1,10-phenanthroline or specific amino acids can be beneficial.[1]
-
Incorrect Base: The strength and solubility of the base are crucial. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[1]
-
Unsuitable Solvent: The solvent plays a key role in solubility and reaction temperature. Toluene, dioxane, and THF are common for Buchwald-Hartwig amination, while DMSO and DMF are often used for Ullmann condensations.[1][2] Ensure the solvent is anhydrous.
Q2: I am observing significant formation of a hydrodehalogenated side product instead of my desired this compound. How can I minimize this?
A2: Hydrodehalogenation, the reduction of the aryl halide starting material, is a common side reaction in palladium-catalyzed aminations.[3] This occurs when the palladium intermediate undergoes β-hydride elimination. To minimize this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the desired C-N bond, outcompeting the hydrodehalogenation pathway.
-
Reaction Conditions: Carefully control the reaction temperature. Lowering the temperature may reduce the rate of hydrodehalogenation.
-
Catalyst System: Consider using bimetallic catalyst systems, such as Pd-Cu, which have been shown to suppress hydrodehalogenation.
Q3: My reaction is producing a significant amount of homocoupled biaryl product. How can I prevent this?
A3: Homocoupling of the aryl halide is a common side reaction in Ullmann-type reactions.[2] To mitigate this:
-
Adjust Stoichiometry: Using an excess of the aminoazole nucleophile relative to the aryl halide can favor the desired cross-coupling reaction.
-
Control Temperature: Lowering the reaction temperature can often reduce the rate of homocoupling.
-
Ligand Addition: The use of appropriate ligands can help to stabilize the copper catalyst and promote the desired C-N bond formation over C-C homocoupling.
Q4: I am struggling with regioselectivity in the N-arylation of my azole, obtaining a mixture of isomers. How can I control the position of arylation?
A4: Regioselectivity is a significant challenge in the N-arylation of azoles with multiple nitrogen atoms, such as imidazoles and pyrazoles. The outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions.
-
Catalyst Choice: The choice of metal catalyst can have a profound impact on regioselectivity. For example, in the N-arylation of 2-aminobenzimidazoles, palladium catalysts tend to favor arylation at the exocyclic amino group, while copper catalysts favor arylation at the endocyclic azole nitrogen.
-
Protecting Groups: The use of a protecting group on one of the nitrogen atoms can direct the arylation to the desired position.
-
Reaction Conditions: The choice of base and solvent can also influence the regiochemical outcome. For instance, in the palladium-catalyzed arylation of imidazoles, switching from a carbonate base to an alkoxide base can shift the selectivity from the C5 to the C2 position.
Troubleshooting Guides
Side Reaction: Hydrodehalogenation
This side reaction is prevalent in palladium-catalyzed amination reactions, leading to the formation of an arene instead of the desired this compound.
| Parameter | Condition Leading to Hydrodehalogenation | Recommended Solution | Expected Outcome |
| Ligand | Less bulky, electron-poor ligands. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[4] | Increased rate of C-N reductive elimination, minimizing hydrodehalogenation. |
| Temperature | High reaction temperatures. | Optimize the temperature; start at a lower temperature and gradually increase. | Reduced rate of undesired side reactions. |
| Base | Certain bases can promote β-hydride elimination. | Screen different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄). | Identify a base that favors amination over hydrodehalogenation. |
Side Reaction: Homocoupling in Ullmann Condensation
The coupling of two aryl halide molecules is a common side reaction in copper-catalyzed Ullmann reactions.
| Parameter | Condition Leading to Homocoupling | Recommended Solution | Expected Outcome |
| Stoichiometry | Equimolar or excess of aryl halide. | Use a slight excess of the aminoazole (e.g., 1.2-1.5 equivalents). | Increased probability of cross-coupling over homocoupling. |
| Temperature | High reaction temperatures (often >150 °C). | Lower the reaction temperature if possible without significantly slowing the desired reaction. | Reduced rate of homocoupling. |
| Ligand | Ligand-free conditions. | Add a suitable ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine). | Stabilization of the copper catalyst and promotion of the C-N coupling pathway.[5] |
| Catalyst Loading | High copper catalyst loading. | Optimize the catalyst loading; start with a lower concentration (e.g., 5-10 mol%). | Minimized side reactions due to excess catalyst. |
Controlling Regioselectivity in N-Arylation of Pyrazoles
Achieving the desired regioisomer in the N-arylation of substituted pyrazoles is a common challenge.
| Parameter | Issue | Recommended Approach | Expected Outcome |
| Reaction Conditions | Formation of a mixture of N1 and N2-arylated isomers. | Utilize a K₂CO₃ base in DMSO solvent for regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles.[6] | High regioselectivity for the N1-substituted pyrazole. |
| Starting Material | Difficulty in achieving desired substitution pattern. | Employ a strategy involving vinyl sulfoxonium ylides and aryl diazonium salts for the regioselective synthesis of 1,3,5- or 1,3,4-trisubstituted pyrazoles.[7][8] | Access to specific regioisomers of polysubstituted pyrazoles. |
| Steric Hindrance | Steric hindrance from substituents on the pyrazole ring influencing the site of arylation. | The use of a less sterically hindered arylating agent or adjusting the reaction temperature may favor arylation at the more accessible nitrogen. | Improved regioselectivity towards the sterically favored product. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Haloazole
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the haloazole (1.0 mmol), the amine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Ullmann Condensation of an Aminoazole
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel, add the aminoazole (1.0 mmol), the aryl halide (1.2 mmol), a copper(I) salt (e.g., CuI, 0.1 mmol), a ligand (if used, e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO, 5 mL).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Troubleshooting
Caption: A troubleshooting workflow for addressing low or no product yield in this compound synthesis.
Caption: Factors influencing the regioselectivity of N-arylation in aminoazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Collection - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts [organic-chemistry.org]
- 8. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the yield of N-phenylaminoazole reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-phenylaminoazole reactions, primarily focusing on the Palladium-catalyzed Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of N-phenylaminoazoles. Follow the logical workflow to diagnose and resolve common problems.
Q: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
A: Low or no conversion is a common issue that typically points to problems with the catalyst system or reaction conditions. Follow this troubleshooting workflow to identify the root cause.
Detailed Actions:
-
Catalyst Inactivity: The active Pd(0) species is essential. Oxygen can oxidize and deactivate the catalyst, so maintaining a strict inert atmosphere with degassed solvents is critical.[1] If you are using a Pd(II) source like Pd(OAc)₂, it may not be reducing effectively. Consider using a direct Pd(0) source like Pd₂(dba)₃ or modern palladacycle pre-catalysts which are designed for easy activation.[1] For challenging substrates like some imidazoles, pre-heating the palladium source and ligand together before adding the aminoazole can dramatically improve catalyst activation and reaction efficacy.[2][3]
-
Suboptimal Conditions: The interplay between base, solvent, and temperature is crucial.
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often give the highest reaction rates.[4] However, for substrates with sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to avoid side reactions.[4] The base must be finely ground and completely dry.
-
Solvent: Insolubility is a common reason for reaction failure.[1] Ensure that your aryl halide, aminoazole, and base have sufficient solubility in the chosen solvent (e.g., toluene, dioxane, THF) at the reaction temperature.
-
Temperature: Most Buchwald-Hartwig aminations require heating, typically between 80-110 °C, to proceed at a reasonable rate.[1] If the reaction is sluggish, a higher temperature may help. However, excessive heat can also lead to catalyst decomposition.
-
-
Reagent Quality: Impurities in starting materials can inhibit the catalyst. Ensure the aminoazole, aryl halide, and base are of high purity and are anhydrous.[1] Purifying liquid amines by passing them through a plug of activated alumina can be effective.
Frequently Asked Questions (FAQs)
Q1: Which ligand should I choose for the N-arylation of an aminoazole?
A: The choice of phosphine ligand is critical and substrate-dependent. For N-arylation of aminoazoles, sterically hindered, electron-rich biaryl monophosphine ligands are the state-of-the-art and generally provide the best results. Ligands like RuPhos , BrettPhos , and XPhos have demonstrated broad applicability and high catalytic activity.[2][5][6][7]
For challenging substrates, such as sterically hindered secondary amines or electron-poor amines, more specialized ligands may be required.[6][7] A screening of different ligands is often the most effective approach to identify the optimal choice for a specific substrate combination.
Below is an illustrative comparison of ligands for the amination of 3-bromo-2-aminopyridine, a common amino-heterocycle.
| Ligand | Pd Source | Base | Temp (°C) | Time (h) | Yield (%) |
| RuPhos | Pd₂(dba)₃ | LiHMDS | 80 | 16 | 71 |
| SPhos | Pd₂(dba)₃ | LiHMDS | 80 | 16 | 76 |
| BINAP | Pd₂(dba)₃ | LiHMDS | 80 | 16 | 71 |
| RuPhos Pre-catalyst | - | LiHMDS | 80 | 16 | 83 |
| BrettPhos Pre-catalyst | - | LiHMDS | 80 | 16 | 62 |
Data compiled from a ligand screening study on the cross-coupling of morpholine with 3-bromo-2-aminopyridine. Conditions may vary for other substrates.[2]
Q2: What is the optimal base and catalyst loading for my reaction?
A: The choice of base depends on the functional group tolerance of your substrates. For general purposes, NaOtBu is highly effective. For substrates with base-sensitive groups like esters or nitriles, weaker bases such as Cs₂CO₃ or K₃PO₄ are recommended.[4][8]
Catalyst loading is typically in the range of 1-2 mol% for the palladium source, with a Ligand:Pd ratio of 2:1 to 4:1.[1][4] For particularly challenging or unreactive substrates, higher catalyst loadings (up to 5 mol%) may be necessary.[2] Conversely, for highly efficient reactions, the loading can often be reduced to <1 mol%, which is crucial for large-scale synthesis.
The table below shows the effect of different bases on a model Buchwald-Hartwig reaction.
| Base | Solvent | Temperature (°C) | Yield (%) |
| Cs₂CO₃ | 1,4-Dioxane | 100 | 91 |
| K₃PO₄ | 1,4-Dioxane | 100 | 85 |
| K₂CO₃ | 1,4-Dioxane | 100 | 78 |
| NaOtBu | 1,4-Dioxane | 100 | Side reactions |
| NaOH | 1,4-Dioxane | 100 | Side reactions |
Illustrative data adapted from a study on the amination of a coumarin nonaflate. Strong bases led to cleavage of a lactone ring, highlighting the need for careful base selection.[8]
Q3: My reaction produces significant side products, such as hydrodehalogenation of the aryl halide. How can I minimize this?
A: The formation of side products like the hydrodehalogenated arene (where the halide is replaced by hydrogen) or homocoupling of the amine or aryl halide often indicates an imbalance in the rates of the catalytic cycle steps.
Strategies to Minimize Side Products:
-
Ligand Choice: The rate-limiting step for many Buchwald-Hartwig reactions is the final reductive elimination to form the C-N bond. If this step is slow, competing side reactions can occur. Using bulky, electron-rich phosphine ligands can significantly promote reductive elimination.[7]
-
Lower Temperature: Higher temperatures can sometimes accelerate undesired pathways. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., 80 °C instead of 110 °C).
-
Base Strength: In some cases, an overly strong base can promote side reactions. If using NaOtBu, consider switching to Cs₂CO₃ or K₃PO₄.
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of an Aminoazole
This protocol is a general starting point and should be optimized for specific substrates. The procedure is adapted from a reported synthesis of N-arylpyrimidin-2-amine derivatives.[6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aminoazole (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., RuPhos G3, 0.02 mmol, 2 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.2 M concentration)
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a steady stream of nitrogen/argon, add the palladium pre-catalyst (or Pd source and ligand), the base, the aryl halide, and the aminoazole to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Quench the reaction carefully by adding water. Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure this compound product.
References
- 1. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar N-Phenylaminoazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with polar N-phenylaminoazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar this compound derivatives?
The primary challenges stem from their inherent polarity and the basic nature of the aminoazole core. These characteristics often lead to issues such as:
-
Poor retention in reversed-phase chromatography (RPC): These polar compounds have a high affinity for polar mobile phases and may elute in the solvent front, resulting in inadequate separation.
-
Strong interaction with silica gel in normal-phase chromatography (NPC): The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, streaking, and in some cases, irreversible adsorption of the compound on the column.
-
Co-elution with polar impurities: Starting materials, reagents, and byproducts from the synthesis of this compound derivatives are often polar, making their separation from the desired product challenging.
-
Compound instability: Some derivatives may be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[1]
Q2: Which chromatographic technique is most suitable for my polar this compound derivative?
The choice of chromatographic technique depends on the specific properties of your compound, including its polarity, solubility, and the nature of the impurities. Here is a general guide:
-
Normal-Phase Chromatography (NPC): Suitable for moderately polar compounds. For highly polar and basic derivatives, modifications such as adding a basic modifier (e.g., triethylamine or ammonium hydroxide) to the mobile phase or using deactivated silica gel are often necessary to achieve good peak shape and recovery.[1]
-
Reversed-Phase Chromatography (RPC): Can be challenging due to poor retention. However, using columns with polar-embedded or polar-endcapped stationary phases can improve retention. Adjusting the mobile phase pH is also a critical parameter to control retention and peak shape.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for very polar compounds that are poorly retained in RPC.[2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention of polar analytes.[4]
-
Supercritical Fluid Chromatography (SFC): A powerful technique for the purification of polar compounds, offering fast separations and reduced solvent consumption.[5] The use of polar co-solvents and additives is crucial for eluting and obtaining good peak shapes for polar basic compounds.[5]
-
Ion-Exchange Chromatography (IEX): Particularly useful for ionizable this compound derivatives. This technique separates molecules based on their net charge.[6]
Q3: Are there any non-chromatographic methods to purify these compounds?
Yes, several non-chromatographic techniques can be effective, either alone or in combination with chromatography:
-
Recrystallization: A powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble or insoluble at all temperatures. Common solvents for recrystallizing polar heterocyclic compounds include ethanol, aqueous ethanol, and ethyl acetate.[7][8]
-
Acid-Base Extraction: This liquid-liquid extraction technique can be very effective for separating basic this compound derivatives from neutral or acidic impurities.[9][10][11] The basic compound is protonated with an acid to form a water-soluble salt, which is extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The purified compound can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[4][11]
-
Trituration: This involves washing the solid crude product with a solvent in which the desired compound is sparingly soluble, while the impurities are readily soluble. This is a simple and effective method for removing highly soluble impurities.
Troubleshooting Guides
Chromatographic Purification
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
| Potential Cause | Troubleshooting Steps |
| Secondary interactions with residual silanol groups on the silica-based column. [1] This is a common issue for basic compounds like N-phenylaminoazoles. | Adjust Mobile Phase pH: For basic compounds, using a low pH (e.g., 2.5-4) mobile phase can protonate the analyte and suppress silanol ionization, minimizing interactions.[1] Conversely, a high pH mobile phase can be used with a suitably end-capped column.[1] |
| Use Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase to mask the active silanol sites.[1][12][13] | |
| Employ a Highly Deactivated Column: Use a column with advanced end-capping or a polar-embedded stationary phase.[1] | |
| Sample Overload. | Reduce the amount of sample injected onto the column. |
| Inappropriate Sample Solvent. | Dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion.[14] |
Issue 2: Compound Streaks or Does Not Elute from a Normal-Phase (Silica Gel) Column
| Potential Cause | Troubleshooting Steps |
| Strong interaction with acidic silanol groups. | Add a Basic Modifier: Incorporate a small percentage of a base like triethylamine (1-2%) or ammonium hydroxide into the eluent.[1][15] |
| Use a Different Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or a bonded phase like amino or diol.[1] | |
| Insufficient Mobile Phase Polarity. | Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase system like dichloromethane/methanol with a small amount of ammonium hydroxide can be effective.[15][16] |
Issue 3: Poor or No Retention in Reversed-Phase HPLC
| Potential Cause | Troubleshooting Steps |
| High polarity of the this compound derivative. | Use a HILIC column: HILIC is specifically designed for the retention of polar compounds.[2][3][17] |
| Employ a polar-embedded or polar-endcapped reversed-phase column: These columns offer enhanced retention for polar analytes compared to traditional C18 columns.[1] | |
| Adjust Mobile Phase pH: For basic compounds, increasing the pH of the mobile phase can decrease their polarity and increase retention. Ensure the column is stable at the chosen pH. | |
| Mobile phase is too "strong" (too much organic solvent). | Decrease the percentage of the organic modifier in the mobile phase. |
Non-Chromatographic Purification
Issue 4: Difficulty in Finding a Suitable Recrystallization Solvent
| Potential Cause | Troubleshooting Steps |
| Compound is too soluble in common solvents. | Try a solvent mixture: Dissolve the compound in a good solvent and then add a poor solvent (anti-solvent) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexane.[7][11] |
| Compound "oils out" instead of crystallizing. | Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. |
| Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level to create nucleation sites. | |
| Add a seed crystal: If available, add a small crystal of the pure compound to the cooled, saturated solution to induce crystallization. | |
| Compound precipitates out too quickly, trapping impurities. | Use a more solubilizing solvent system: This will allow for slower crystal growth and better exclusion of impurities. |
| Perform a hot filtration: If insoluble impurities are present, dissolve the compound in a minimum of hot solvent and quickly filter it through a pre-heated funnel to remove the solid impurities before allowing the filtrate to cool. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction of a Basic this compound Derivative
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic this compound derivative will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts. The organic layer, containing neutral and acidic impurities, can be washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated to isolate those components if needed.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) until the solution is basic (check with pH paper). The protonated amine will be neutralized and precipitate out or become soluble in an organic solvent.
-
Back-Extraction: Extract the basified aqueous solution with a fresh portion of a water-immiscible organic solvent (2-3 times).
-
Isolation: Combine the organic extracts from the back-extraction, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the purified this compound derivative.[9][10][11]
Protocol 2: Deactivation of Silica Gel for Flash Chromatography of Acid-Sensitive Compounds
-
Column Packing: Pack a flash chromatography column with silica gel as usual.
-
Deactivation: Prepare a solution of your chosen eluent containing 1-2% triethylamine.[1]
-
Washing: Wash the packed column with 2-3 column volumes of the deactivating solvent mixture.
-
Equilibration: Equilibrate the column with the initial mobile phase (without the deactivating agent) for 2-3 column volumes before loading the sample.
-
Chromatography: Proceed with the purification as planned.
Data Presentation
Table 1: Recommended Starting Conditions for Chromatographic Purification
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Additives | Suitable For |
| Normal-Phase (NPC) | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | 1-2% Triethylamine or Ammonium Hydroxide for basic compounds | Moderately polar this compound derivatives. |
| Reversed-Phase (RPC) | C18 (polar-endcapped) | Acetonitrile/Water or Methanol/Water | 0.1% Formic Acid or Acetic Acid (low pH); 0.1% Ammonium Hydroxide (high pH) | A wide range of polarities, requires method development for optimal retention. |
| HILIC | Silica, Amide, Diol | Acetonitrile/Water with buffer | Ammonium formate or ammonium acetate (10-20 mM) | Highly polar and hydrophilic this compound derivatives. |
| SFC | Various (e.g., Diol, 2-Ethylpyridine) | CO2 with a polar co-solvent (e.g., Methanol) | Basic additives like diethylamine or isopropylamine for basic compounds | Fast purification of a broad range of polarities. |
Table 2: Common Solvents for Recrystallization of Polar Heterocycles
| Solvent | Polarity | Comments |
| Ethanol | Polar Protic | A good starting point for many polar compounds. Often used in combination with water.[7] |
| Methanol | Polar Protic | More polar than ethanol, can be a good choice for highly polar derivatives. |
| Water | Highly Polar Protic | Suitable for compounds with sufficient water solubility at high temperatures.[7] |
| Ethyl Acetate | Polar Aprotic | A versatile solvent, often used in combination with a non-polar anti-solvent like hexane. |
| Acetonitrile | Polar Aprotic | Can be a good solvent for moderately polar compounds. |
| Isopropanol | Polar Protic | Less polar than ethanol, can be useful for compounds that are too soluble in ethanol. |
Visualizations
Caption: A decision workflow for selecting a suitable purification strategy for polar this compound derivatives.
Caption: A logical workflow for troubleshooting common purification problems encountered with polar this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. biotage.com [biotage.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chiraltech.com [chiraltech.com]
- 13. longdom.org [longdom.org]
- 14. uhplcs.com [uhplcs.com]
- 15. waters.com [waters.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Solubility Challenges of N-phenylaminoazoles in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of N-phenylaminoazoles in bioassays.
Frequently Asked Questions (FAQs)
Q1: My N-phenylaminoazole compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. What is the primary cause of this?
A1: This is a common issue for poorly soluble compounds like many N-phenylaminoazoles. The primary cause is the sharp decrease in the solubilizing capacity of the solvent as the percentage of the organic co-solvent (DMSO) is reduced upon dilution with an aqueous medium. This leads to the compound's concentration exceeding its solubility limit in the final aqueous environment, resulting in precipitation.
Q2: What is the maximum concentration of DMSO that is generally considered safe for most cell-based assays?
A2: The maximum tolerable DMSO concentration varies between cell lines and assay types. However, a general guideline is to keep the final DMSO concentration at or below 0.5% to minimize solvent-induced artifacts and cytotoxicity.[1][2] Some sensitive cell lines may even require concentrations below 0.1%.[3][4] It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific assay.
Q3: Can adjusting the pH of my buffer help in solubilizing my this compound compound?
A3: Yes, pH adjustment can be an effective strategy if your this compound has ionizable functional groups. The solubility of weakly acidic or basic compounds is pH-dependent. For a weakly basic this compound, decreasing the pH will lead to protonation and increased aqueous solubility. Conversely, for a weakly acidic compound, increasing the pH will result in deprotonation and enhanced solubility. However, it is crucial to ensure the chosen pH is compatible with your biological assay and does not affect the compound's activity or the health of the cells.
Q4: Are there any alternative solvents to DMSO for preparing stock solutions?
A4: While DMSO is the most common solvent, other options include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), and ethanol.[5] The choice of solvent depends on the specific this compound's solubility in these alternatives and their compatibility with the bioassay. Co-solvent systems, where a combination of solvents is used, can also be effective.[6][7]
Q5: How can I determine the aqueous solubility of my this compound?
A5: The aqueous solubility can be determined experimentally using methods like the shake-flask method followed by quantification of the dissolved compound using techniques such as HPLC or UV-Vis spectroscopy. This will give you a baseline solubility value to work from when developing your formulation strategy.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution of Stock Solution
Symptoms:
-
Visible precipitate or cloudiness in the final assay medium after adding the compound stock solution.
-
Inconsistent or non-reproducible bioassay results.
Possible Causes:
-
The aqueous solubility of the compound is exceeded.
-
The final DMSO concentration is too low to maintain solubility.
Solutions:
-
Optimize Co-solvent Concentration: Determine the highest permissible DMSO concentration for your assay that does not cause toxicity or off-target effects. This will maximize the solubilizing power of your final solution.
-
Use a Co-solvent System: Instead of relying solely on DMSO, a mixture of solvents can sometimes provide better solubilization. For example, a combination of DMSO and polyethylene glycol (PEG) 400 might be more effective.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
pH Adjustment: If your compound has an ionizable group, adjusting the pH of the final assay medium (within a physiologically acceptable range) can significantly improve solubility.
-
Reduce Particle Size: Techniques like nanomilling can reduce the particle size of your compound, which increases the surface area and dissolution rate.[10][11][12][13][14]
Issue 2: Inconsistent or Low Potency in Bioassays
Symptoms:
-
The observed IC50 or EC50 values are higher than expected or vary significantly between experiments.
-
The compound appears to have low or no activity.
Possible Causes:
-
A portion of the compound has precipitated out of solution, leading to a lower effective concentration.
-
The compound is adsorbing to plasticware.
Solutions:
-
Confirm Solubility in Final Assay Medium: Before conducting the full bioassay, perform a small-scale solubility test. Prepare the compound at the highest desired concentration in the final assay medium and visually inspect for any precipitation over the time course of your experiment.
-
Use Low-Binding Plates: If you suspect adsorption to plasticware, consider using low-binding microplates.
-
Incorporate Solubilizing Excipients: In addition to co-solvents and cyclodextrins, surfactants can be used in some in vitro assays to maintain solubility. However, be cautious as surfactants can have their own biological effects.
Quantitative Data on Solubility Enhancement
The following table summarizes the potential improvement in aqueous solubility that can be achieved using different techniques for compounds structurally related to N-phenylaminoazoles.
| Compound Class | Technique | Solubilizing Agent | Fold Increase in Aqueous Solubility | Reference |
| Tyrosine Kinase Inhibitor (Dasatinib) | Cyclodextrin Complexation | 6% (w/v) HP-β-CD | ~21 | [15][16] |
| Tyrosine Kinase Inhibitors (Erlotinib, Gefitinib, Lapatinib, Vandetanib) | Cyclodextrin Complexation | Sulfobutylated β-CD | Significant enhancement | [8] |
| Poorly Soluble Antidiabetic Drugs | Co-solvent and pH adjustment | Co-solvents in pH 7.4 buffer | Up to ~760 | [7] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent System
-
Objective: To prepare a high-concentration stock solution of a poorly soluble this compound.
-
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile, amber glass vial
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of the this compound compound into the sterile amber glass vial.
-
Add a minimal amount of DMSO to wet the compound.
-
Vortex the mixture until the compound is fully dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Once dissolved in DMSO, add PEG 400 to reach the final desired stock solution concentration and co-solvent ratio (e.g., 1:1 DMSO:PEG 400).
-
Vortex thoroughly to ensure a homogenous solution.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Solubilization using Cyclodextrin Complexation
-
Objective: To enhance the aqueous solubility of an this compound for use in a bioassay.
-
Materials:
-
This compound compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS) or cell culture medium
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer or medium (e.g., 6% w/v).
-
Add the this compound compound to the HP-β-CD solution to achieve a concentration slightly above its expected enhanced solubility.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.
-
The filtrate is your stock solution of the this compound-cyclodextrin complex. The exact concentration of the dissolved compound should be determined analytically (e.g., by HPLC).
-
Visualizations
Caption: A flowchart for troubleshooting precipitation issues with N-phenylaminoazoles.
References
- 1. btsjournals.com [btsjournals.com]
- 2. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cyclodextrinnews.com [cyclodextrinnews.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Solubility of Molecules via Nanomilling | Altasciences [altasciences.com]
- 11. altasciences.com [altasciences.com]
- 12. biopharmadive.com [biopharmadive.com]
- 13. altasciences.com [altasciences.com]
- 14. agnopharma.com [agnopharma.com]
- 15. Dasatinib/HP-β-CD Inclusion Complex Based Aqueous Formulation as a Promising Tool for the Treatment of Paediatric Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dasatinib/HP-β-CD Inclusion Complex Based Aqueous Formulation as a Promising Tool for the Treatment of Paediatric Neuromuscular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of N-Phenylaminoazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-phenylaminoazoles. Our aim is to help you address common challenges related to regioselectivity and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of N-phenylaminoazoles, offering potential causes and actionable solutions.
Issue 1: Poor Regioselectivity with a Mixture of N1 and N2 Isomers
-
Potential Cause: Steric and electronic factors on the azole ring and the incoming aryl group are insufficiently differentiated to favor one nitrogen atom over the other.
-
Troubleshooting Tips:
-
Steric Hindrance: The regioselectivity is often governed by steric effects. The incoming aryl group will preferentially bond to the less sterically hindered nitrogen atom.[1] If your azole has a bulky substituent at a position adjacent to one of the nitrogen atoms (e.g., C5 on a pyrazole ring), arylation will likely favor the more accessible nitrogen (N1).[1]
-
Actionable Advice: Consider introducing a sterically demanding group on the azole ring to direct the arylation to the desired nitrogen. This group can sometimes be removed later if necessary.
-
-
Electronic Effects: The electronic nature of substituents on the azole ring influences the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of the adjacent nitrogen.[1]
-
Actionable Advice: Analyze the electronic properties of your azole's substituents. An electron-withdrawing group at C3 of a pyrazole, for instance, might favor N1 arylation.[1]
-
-
Reaction Conditions: The choice of catalyst, ligand, solvent, and base plays a critical role in controlling regioselectivity.
-
Issue 2: Low or No Yield of the Desired N-Phenylaminoazole
-
Potential Cause: The reaction may not be proceeding due to issues with the catalyst, reagents, or reaction conditions.
-
Troubleshooting Tips:
-
Catalyst and Ligand: The choice and quality of the catalyst and ligand are crucial.
-
Actionable Advice: For palladium-catalyzed couplings, ligands such as tBuBrettPhos have proven effective, especially with aryl triflates.[1][3] For copper-catalyzed reactions, diamine ligands are commonly used.[1][2] Ensure that air-sensitive catalysts and ligands are handled under an inert atmosphere. In some cases, pre-activation of the catalyst by heating it with the ligand before adding the azole substrate can overcome inhibition.
-
-
Base: The base is critical for the deprotonation of the azole.
-
Actionable Advice: Ensure the base is strong enough to deprotonate the specific azole being used. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can also influence regioselectivity.
-
-
Temperature: The reaction temperature may be too low.
-
Actionable Advice: N-arylation reactions often require elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is recommended.[1]
-
-
Issue 3: Difficulty in Separating N1 and N2 Isomers
-
Potential Cause: The N1 and N2 arylated regioisomers often have very similar physical properties, making chromatographic separation challenging.
-
Troubleshooting Tips:
-
Reaction Optimization: The primary solution is to improve the regioselectivity of the reaction itself to minimize the formation of the undesired isomer. Refer to the troubleshooting tips for "Poor Regioselectivity."
-
Chromatography Conditions:
-
Actionable Advice: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes, a less polar or more polar solvent system than initially tried can improve separation. Consider using a chiral stationary phase if the molecules have chiral centers.
-
-
Crystallization:
-
Actionable Advice: Attempt to selectively crystallize one of the isomers from a suitable solvent or solvent mixture. This can be a highly effective purification method if successful.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective N1-arylation of an unsymmetrical pyrazole?
A1: Directing the arylation to the N1 position can be achieved through several strategies:
-
Steric Control: Introduce a sterically demanding group at the C5 position of the pyrazole ring. This will hinder the approach of the aryl group to the N2 nitrogen, thus favoring N1-arylation.[1]
-
Protecting Group Strategy: The use of a removable bulky protecting group at the C5 position can effectively direct arylation to N1. The protecting group can be subsequently removed.[1]
Q2: Is it possible to achieve selective N2-arylation of a 1,2,3-triazole?
A2: Yes, while N1-arylation is often favored, highly N2-selective arylation of 1,2,3-triazoles has been achieved using palladium catalysis with a very bulky biaryl phosphine ligand. In some reported cases, N2 selectivity of up to 99% has been achieved.[4] Pre-heating the palladium source and the ligand before the addition of the triazole can be crucial for high efficiency.[4]
Q3: What are the key differences between palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) N-arylation reactions for aminoazoles?
A3: Both are powerful methods for forming C-N bonds, but they have some key differences:
-
Buchwald-Hartwig Amination (Palladium-catalyzed):
-
Ullmann Condensation (Copper-catalyzed):
-
Traditionally required harsh reaction conditions (high temperatures), though modern modifications with ligands allow for milder conditions.[7]
-
Often more cost-effective due to the lower price of copper compared to palladium.
-
Can be very effective for the N-arylation of a wide range of nitrogen heterocycles, including imidazoles, pyrazoles, and triazoles, often using diamine ligands.[2][8]
-
Q4: How do I choose the right solvent for my N-arylation reaction?
A4: The solvent can significantly impact the reaction outcome.[1] Common solvents for these reactions include toluene, dioxane, DMF, and DMSO. The choice depends on the specific catalytic system and substrates. It is often necessary to screen a few solvents to find the optimal one for your particular reaction.
Data Presentation
Table 1: Regioselectivity in the N-Arylation of 4-Methylimidazole with Aryl Halides (Palladium-Catalyzed)
| Entry | Aryl Halide | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (N1:N3) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (0.5) | L1 (1.2) | K₃PO₄ | Toluene | 120 | 5 | 95 | >99:1 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.0) | L1 (2.4) | K₃PO₄ | Toluene | 120 | 5 | 92 | >99:1 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (1.0) | L1 (2.4) | K₃PO₄ | Toluene | 120 | 5 | 91 | >99:1 |
| 4 | Phenyl triflate | Pd₂(dba)₃ (2.5) | L1 (6.0) | K₃PO₄ | Toluene | 120 | 24 | 85 | >99:1 |
Data synthesized from a study on N1-selective arylation. L1 is a specific bulky biarylphosphine ligand.
Table 2: Regioselectivity in the N-Arylation of 4-Substituted-1,2,3-Triazoles with Bromobenzene (Palladium-Catalyzed)
| Entry | 4-Substituent | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (N2:N1) |
| 1 | Phenyl | Pd₂(dba)₃ (0.5) | L1 (1.2) | K₃PO₄ | Toluene | 120 | 5 | 93 | 99:1 |
| 2 | 4-Methoxyphenyl | Pd₂(dba)₃ (0.5) | L1 (1.2) | K₃PO₄ | Toluene | 120 | 5 | 95 | 98:2 |
| 3 | n-Butyl | Pd₂(dba)₃ (0.5) | L1 (1.2) | K₃PO₄ | Toluene | 120 | 5 | 89 | 98:2 |
| 4 | Cyclohexyl | Pd₂(dba)₃ (0.5) | L1 (1.2) | K₃PO₄ | Toluene | 120 | 5 | 91 | 99:1 |
Data synthesized from a study on N2-selective arylation. L1 is a specific bulky biarylphosphine ligand.[4]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N1-Arylation of 4-Substituted Imidazoles
-
Catalyst Pre-activation: In a glovebox, a solution of Pd₂(dba)₃ and the biarylphosphine ligand (L1) in the reaction solvent (e.g., toluene) is heated at 120 °C for 3 minutes.
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add the 4-substituted imidazole (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reaction Initiation: Inject the pre-activated catalyst solution into the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture at 120 °C for the specified time (typically 5-24 hours), with stirring.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N1-arylated imidazole.
Protocol 2: General Procedure for Copper-Diamine-Catalyzed N-Arylation of Azoles
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add CuI (5 mol %), the azole (1.0 mmol), the diamine ligand (10 mol %), and the base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.[1]
-
Addition of Reagents: Add the aryl halide (1.0 mmol) and the solvent (e.g., DMF or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 110 °C) for the specified time (typically 24 hours), with stirring.[1]
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.[1]
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Key factors influencing regioselectivity in N-arylation.
Caption: General experimental workflow for N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
Technical Support Center: Stability of N-Phenylaminoazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the storage stability of N-phenylaminoazole compounds. The information is based on established principles of pharmaceutical stability testing and available data on related chemical structures.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing signs of degradation during storage. What are the likely causes?
A1: Degradation of this compound compounds during storage can be attributed to several factors, primarily:
-
Hydrolysis: The amide linkage in the N-phenylamino group can be susceptible to cleavage in the presence of moisture, especially at non-neutral pH.
-
Oxidation: The nitrogen and sulfur atoms within the azole ring and the phenylamino moiety can be prone to oxidation, particularly when exposed to air (oxygen), peroxide-forming solvents, or trace metal impurities.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the breakdown of the compound. Aromatic and heterocyclic systems are often susceptible to photodegradation.[1]
-
Thermal Decomposition: Elevated temperatures can accelerate degradation reactions. The intrinsic thermal stability of your specific this compound derivative will determine its susceptibility.
Q2: What are the recommended general storage conditions for this compound compounds?
A2: To minimize degradation, this compound compounds should generally be stored under the following conditions:
-
Temperature: Store at controlled room temperature (20-25°C) or under refrigeration (2-8°C), depending on the compound's thermal stability. For long-term storage, consider temperatures below -20°C.
-
Light: Protect from light by storing in amber vials or light-resistant containers.
-
Moisture: Store in a dry environment. Consider the use of desiccants for highly sensitive compounds.
-
Atmosphere: For compounds particularly sensitive to oxidation, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Q3: I have observed the formation of a new, more polar impurity in my sample during HPLC analysis. What could it be?
A3: A new, more polar impurity often suggests an oxidation or hydrolysis product. Hydrolysis of the amide bond would likely introduce a carboxylic acid and an amine, both of which are more polar. Oxidation of nitrogen or sulfur atoms within the heterocyclic ring can also lead to the formation of more polar N-oxides or sulfoxides.
Q4: Can the choice of solvent for storage impact the stability of my this compound compound?
A4: Absolutely. Solvents can play a significant role in compound stability:
-
Protic Solvents (e.g., methanol, ethanol, water): Can facilitate hydrolysis.
-
Ethers (e.g., THF, diethyl ether): Can form peroxides over time, which are potent oxidizing agents.
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Can degrade to form acidic byproducts.
-
Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): Are generally preferred for their lower reactivity, but purity is crucial.
Always use high-purity, fresh solvents and consider degassing to remove dissolved oxygen for sensitive compounds.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Prepare solutions fresh daily. - Use aprotic, anhydrous solvents. - If aqueous solutions are necessary, use buffers to maintain a neutral pH. |
| Oxidation | - Use deoxygenated solvents. - Add an antioxidant (e.g., BHT) if compatible with your downstream application. - Store solutions under an inert atmosphere. |
| Photodegradation | - Work in a dimly lit area or use amber glassware. - Protect solutions from direct sunlight and fluorescent lighting. |
| Solvent Impurities | - Use high-purity, HPLC-grade, or anhydrous solvents. - Test for peroxides in ether solvents before use. |
Issue 2: Appearance of Unknown Peaks in Chromatogram After Storage
| Potential Cause | Troubleshooting Steps |
| Formation of Degradants | - Perform a forced degradation study to identify potential degradation products. - Use a stability-indicating HPLC method to resolve the parent compound from all degradants. - Characterize the unknown peaks using LC-MS to elucidate their structures. |
| Leachables from Container | - Use high-quality, inert storage containers (e.g., borosilicate glass). - Run a blank analysis of the storage solvent to check for leached impurities. |
| Contamination | - Ensure proper cleaning of all glassware and equipment. - Filter samples before analysis. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for a Hypothetical this compound Compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolyzed amide |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% | Hydrolyzed amide, Ring-opened product |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxide, Sulfoxide |
| Thermal | Dry Heat | 48 hours | 80°C | 5% | Minor unknown degradants |
| Photolytic | UV light (254 nm) | 12 hours | Room Temp | 20% | Photodimer, Ring-cleaved products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of an this compound compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL) in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 12 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions. At appropriate time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
A typical starting gradient could be 10% to 90% organic solvent over 20-30 minutes.
-
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. Select a wavelength that provides a good response for both the parent compound and any observed degradants.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent peak from the degradation product peaks.
-
Adjust the gradient slope, mobile phase composition, pH, and flow rate to achieve adequate resolution (Rs > 1.5) between all peaks.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound compounds.
Caption: Workflow for stability testing of this compound compounds.
References
troubleshooting inconsistent results in N-phenylaminoazole bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during N-phenylaminoazole bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Handling and Solubility
Question: I'm observing precipitate in my assay wells after adding my this compound compound. What could be the cause and how can I resolve it?
Answer:
Precipitation of this compound compounds is a common issue that can lead to inconsistent results. The primary causes are often related to the compound's low aqueous solubility and improper handling.
-
Initial Stock Solution: Ensure your compound is fully dissolved in 100% DMSO to create a high-concentration stock. Sonication or gentle warming (be cautious of compound stability) can aid dissolution.
-
Working Dilutions: When preparing working dilutions, it is crucial to do so in a stepwise manner. Avoid diluting the DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in buffers containing a decreasing percentage of DMSO.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally ≤1%, as higher concentrations can affect enzyme activity and cell health.[1]
-
Buffer Composition: The choice of buffer can impact solubility. Consider screening different buffers with varying pH and salt concentrations to find the optimal conditions for your specific this compound analog.
-
Aggregation: this compound compounds can be prone to aggregation, which can be mistaken for precipitation. Refer to the "Compound Aggregation" section for more details.
Question: My this compound compound appears to lose activity over time, even when stored in DMSO. What are the best practices for storage?
Answer:
Compound stability is critical for reproducible results. While many compounds are stable in DMSO for extended periods, degradation can occur.
-
Storage Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term storage.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade some compounds.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the air. Water contamination can lead to compound precipitation and degradation. Ensure your DMSO is anhydrous and handle it in a low-humidity environment.
-
Light Sensitivity: Some compounds are light-sensitive. Store stock solutions in amber vials or protected from light.
2. Kinase Inhibition Assays
Question: I am seeing high variability in my kinase inhibition assay results (e.g., inconsistent IC50 values). What are the potential sources of this variability?
Answer:
Inconsistent results in kinase inhibition assays can stem from several factors, ranging from reagent handling to assay setup.
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent and appropriate ATP concentration, typically at or near the Km for the specific kinase.
-
Enzyme Purity and Activity: Use a highly purified and well-characterized kinase. Contaminating kinases can lead to off-target effects and variable results.[1] Confirm the specific activity of each new batch of enzyme.
-
Substrate Concentration: The concentration of the substrate should also be optimized and kept consistent between experiments.
-
Incubation Times: Adhere to a consistent pre-incubation time for the compound and kinase, as well as a consistent reaction time after the addition of ATP.
-
Compound Aggregation: Aggregation of the this compound can lead to non-specific inhibition and highly variable results. See the troubleshooting section on aggregation below.
-
Assay Detection Method: Be aware of potential interference of your compound with the assay's detection method. For example, some compounds can inhibit luciferase in luminescence-based assays or have inherent fluorescence.[1]
Question: My this compound inhibitor shows activity against unexpected kinases. How can I investigate and interpret these off-target effects?
Answer:
Off-target activity is a common characteristic of kinase inhibitors due to the conserved nature of the ATP-binding pocket.
-
Kinase Selectivity Profiling: The most definitive way to assess off-target effects is to screen your compound against a broad panel of kinases. This will provide a selectivity profile and identify potential off-target interactions.
-
Dose-Response Curves: Generate full dose-response curves for both the primary target and any identified off-target kinases. This will help to determine the potency of the off-target inhibition.
-
Cellular Assays: Confirm the off-target activity in a cellular context. This can be done by examining the phosphorylation status of known substrates of the off-target kinase in cells treated with your compound.
-
Structure-Activity Relationship (SAR) Analysis: If you have multiple analogs of your this compound, analyzing their SAR against both on-target and off-target kinases can provide insights into the structural features driving selectivity.
3. Cell-Based Assays
Question: I am performing a cell viability assay (e.g., MTT, MTS) and my results are not reproducible. What are some common pitfalls?
Answer:
Cell-based assays introduce additional layers of complexity that can contribute to variability.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Too few or too many cells can lead to unreliable results.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic changes and altered drug sensitivity.
-
Compound Cytotoxicity vs. Anti-proliferative Effects: Differentiate between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects. Assays like MTT or MTS measure metabolic activity and may not distinguish between these two outcomes. Consider using a direct cytotoxicity assay (e.g., LDH release) or cell counting to clarify the mechanism.
-
Incubation Time: The duration of compound exposure can significantly impact the results. Optimize the incubation time for your specific cell line and compound.
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to your compound, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the compound incubation period, if tolerated by the cells.
Question: I suspect my this compound is causing non-specific cytotoxicity. How can I confirm this?
Answer:
Non-specific cytotoxicity can be caused by various factors, including compound aggregation or interference with general cellular processes.
-
Aggregation: As mentioned previously, compound aggregates can be cytotoxic. Use the methods described in the aggregation section to assess and mitigate this.
-
Membrane Disruption: Some compounds can disrupt cell membranes, leading to cytotoxicity. An LDH release assay can be used to measure membrane integrity.
-
Mitochondrial Toxicity: N-phenylaminoazoles could potentially interfere with mitochondrial function. Assays that measure mitochondrial membrane potential or oxygen consumption can be used to investigate this.
-
Counter-Screening: Test your compound in a cell line that does not express the target kinase. If you still observe cytotoxicity, it is likely due to an off-target or non-specific effect.
4. Compound Aggregation
Question: How can I determine if my this compound is aggregating in my assay, and what can I do to prevent it?
Answer:
Compound aggregation is a major source of artifacts in bioassays, leading to non-specific inhibition and inconsistent results.
-
Detection of Aggregation:
-
Dynamic Light Scattering (DLS): This is a direct method to detect the presence of aggregates in your compound solution.
-
Detergent Sensitivity: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt aggregates. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.
-
Centrifugation: Centrifuge your compound solution at high speed. If the compound is aggregating, the aggregates may pellet, and the supernatant will show reduced activity.
-
-
Prevention of Aggregation:
-
Lower Compound Concentration: Aggregation is often concentration-dependent. If possible, work at lower concentrations of your compound.
-
Inclusion of Detergents: As mentioned above, adding a low concentration of a non-ionic detergent to your assay buffer can prevent aggregation.
-
Solvent Optimization: Ensure your compound is fully solubilized in the initial DMSO stock and that the final assay concentration of DMSO is appropriate.
-
Data Presentation
Table 1: Kinase Selectivity Profile of Representative this compound Analogs
| Kinase | Analog 1 (IC50, nM) | Analog 2 (IC50, nM) | Analog 3 (IC50, nM) |
| Primary Target | |||
| Kinase A | 15 | 25 | 8 |
| Off-Targets | |||
| Kinase B | 250 | 500 | 150 |
| Kinase C | >1000 | 800 | >1000 |
| Kinase D | 150 | 300 | 90 |
| Kinase E | >1000 | >1000 | >1000 |
Note: This table is a template. Actual values should be populated with experimental data.
Table 2: Physicochemical Properties of this compound Analogs
| Compound ID | Molecular Weight ( g/mol ) | LogP | pKa | Aqueous Solubility (µM) |
| Analog 1 | 350.4 | 3.2 | 6.8 | 5 |
| Analog 2 | 385.5 | 3.8 | 7.1 | 2 |
| Analog 3 | 364.4 | 2.9 | 6.5 | 10 |
Note: This table is a template. Actual values should be populated with experimental data.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general guideline and should be optimized for the specific kinase and this compound compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The final ATP concentration should be at the Km for the kinase.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of serially diluted this compound compound or DMSO (vehicle control) to the assay wells.
-
Add 2.5 µL of 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTS-based)
This protocol is a general guideline and should be optimized for the specific cell line and this compound compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of the compound-containing medium or vehicle control medium.
-
Incubate for 48-72 hours (optimize for your cell line).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Optimization of Protecting Group Strategies for N-Phenylaminoazole Synthesis
Welcome to the technical support center for the synthesis of N-phenylaminoazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group necessary for the synthesis of N-phenylaminoazoles?
A1: The amino group of aminoazoles is a potent nucleophile and can react with various electrophiles. During the N-arylation of the azole ring nitrogen, the exocyclic amino group can compete, leading to the formation of undesired diarylamino or other side products. A protecting group temporarily masks the reactivity of the exocyclic amino group, directing the arylation to the desired endocyclic nitrogen atom. This ensures chemoselectivity and improves the yield of the target N-phenylaminoazole.
Q2: What are the key considerations when choosing a protecting group for this compound synthesis?
A2: The ideal protecting group should be:
-
Easy to introduce in high yield onto the exocyclic amino group.
-
Stable to the conditions of the N-arylation reaction (e.g., coupling reagents, bases, and solvents).
-
Orthogonal to other functional groups present in the molecule, meaning it can be selectively removed without affecting other parts of the molecule.
-
Easy to remove in high yield under mild conditions that do not compromise the final this compound product.
Q3: Can N-arylation of aminoazoles be performed without a protecting group?
A3: In some cases, selective N-arylation of the azole ring nitrogen can be achieved without protecting the exocyclic amino group. This often depends on the specific substrate, the steric hindrance around the amino group, and the reaction conditions. For instance, using specific ligands and bases in copper-catalyzed reactions can favor the arylation of the endocyclic nitrogen[1]. However, for broader substrate scope and to minimize side products, a protecting group strategy is generally recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete protection of the exocyclic amino group. | Ensure complete conversion to the protected amine using TLC or LC-MS analysis before proceeding with N-arylation. Consider using a slight excess of the protecting group reagent. |
| Premature deprotection of the protecting group during N-arylation. | Select a more robust protecting group that is stable to the reaction conditions. For example, if using an acid-labile group like Boc with acidic coupling conditions, switch to a more stable group like an acetyl or benzoyl group. | |
| Steric hindrance from a bulky protecting group impeding the N-arylation. | Choose a smaller protecting group that still offers sufficient protection. For example, if a Trityl group is too bulky, consider using a Boc or Acetyl group. | |
| Formation of diarylamine side product | Incomplete protection of the exocyclic amino group. | As mentioned above, ensure complete protection. |
| The protecting group is not sufficiently deactivating the amino group. | Switch to a more electron-withdrawing protecting group, such as a trifluoroacetyl or a sulfonyl group, to reduce the nucleophilicity of the exocyclic amine. | |
| Difficulty in removing the protecting group | The deprotection conditions are too harsh and lead to product decomposition. | Select a protecting group that can be removed under milder, orthogonal conditions. For example, if acid-catalyzed deprotection is problematic, consider a group removable by hydrogenation (e.g., Cbz) or base (e.g., Fmoc). |
| Incomplete deprotection. | Optimize deprotection conditions (reagent concentration, temperature, and reaction time). Monitor the reaction progress carefully by TLC or LC-MS. | |
| Protecting group is difficult to introduce | Low reactivity of the aminoazole. | Use a more reactive protecting group precursor (e.g., acid chloride or anhydride). The addition of a suitable base (e.g., pyridine, triethylamine, or DMAP) can facilitate the reaction. |
Data Presentation: Comparison of Common Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to base and hydrogenation |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid and base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine in DMF) | Stable to acid and hydrogenation |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis | Stable to hydrogenation |
| Benzoyl | Bz | Benzoic anhydride, Benzoyl chloride | Strong acid or base hydrolysis | Stable to hydrogenation |
| Triphenylmethyl | Trityl (Tr) | Trityl chloride | Mild acid | Stable to base and hydrogenation |
Experimental Protocols
General Protocol for Boc Protection of an Aminoazole
-
Dissolve the aminoazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Catalyzed N-Arylation of a Protected Aminoazole
-
To a reaction vessel, add the protected aminoazole (1.0 eq), aryl boronic acid (1.5 eq), copper(II) acetate (0.1 eq), and a suitable base such as cesium carbonate (2.0 eq).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or toluene.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Boc Deprotection
-
Dissolve the Boc-protected this compound in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected product.
Visualizations
Caption: General workflow for the synthesis of N-phenylaminoazoles.
Caption: Decision tree for selecting a suitable protecting group.
References
Technical Support Center: Resolving Peak Broadening in HPLC Analysis of N-phenylaminoazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak broadening issues encountered during the HPLC analysis of N-phenylaminoazoles.
Troubleshooting Guide
Peak broadening in HPLC can originate from various factors, ranging from the instrument setup to the method parameters. The following table summarizes common causes and their corresponding solutions, with a focus on issues pertinent to the analysis of N-phenylaminoazoles.
| Symptom | Potential Cause | Recommended Solution | Expected Outcome |
| All peaks in the chromatogram are broad | 1. Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector.[1] | - Use shorter, narrower bore tubing (e.g., 0.005" I.D.).- Ensure proper fitting connections to minimize dead volume. | Sharper peaks for all analytes. |
| 2. Column contamination or aging: Accumulation of strongly retained compounds on the column frit or stationary phase. | - Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column. | Improved peak shape and resolution. | |
| 3. High sample solvent strength: Sample dissolved in a solvent significantly stronger than the initial mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. | Sharper, more focused peaks, especially for early eluting compounds. | |
| Only the N-phenylaminoazole peak is broad or tailing | 1. Secondary interactions: Interaction of the basic nitrogen atoms in the azole ring with acidic residual silanols on the silica-based stationary phase.[2][3] | - Lower mobile phase pH: Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanols and reduce interaction.[4]- Use a silanol-masking agent: Add a competing base like triethylamine (TEA) to the mobile phase.- Choose a suitable column: Employ an end-capped column or a column with a different stationary phase (e.g., C8, Phenyl). | Symmetrical, sharper peak for the this compound analyte. |
| 2. Inappropriate mobile phase pH: The mobile phase pH is close to the pKa of the this compound, causing it to exist in both ionized and non-ionized forms.[1][5] | - Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa.[6] | Consistent ionization state leading to a single, sharp peak. | |
| 3. Column overload: Injecting too much sample mass onto the column.[1] | - Reduce the injection volume or dilute the sample. | Improved peak symmetry and reduced broadening. | |
| Peak broadening with increasing retention time | 1. Low mobile phase viscosity: Can be temperature-dependent. | - Increase the column temperature to decrease mobile phase viscosity. | Sharper peaks, especially for later eluting compounds. |
| 2. Insufficient mobile phase strength: The mobile phase is too weak to elute the analyte efficiently. | - Increase the percentage of the organic solvent in the mobile phase. | Faster elution and sharper peaks. |
Logical Workflow for Troubleshooting Peak Broadening
Caption: A flowchart outlining the systematic approach to diagnosing the cause of peak broadening.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: Peak tailing of basic compounds like N-phenylaminoazoles on C18 columns is often due to secondary interactions between the basic nitrogen atoms of your analyte and residual acidic silanol groups on the silica stationary phase.[2][3] To mitigate this, you can:
-
Add an acidic modifier to your mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA), to protonate the silanol groups and minimize these interactions.[4]
-
Use a mobile phase with a competing base , like a small amount of triethylamine (TEA), which will preferentially interact with the silanol groups.
-
Switch to an end-capped C18 column or a column with a different stationary phase that is less prone to such interactions.
Q2: How does the mobile phase pH affect the peak shape of my this compound?
A2: The mobile phase pH is a critical parameter. N-phenylaminoazoles are typically basic compounds. If the mobile phase pH is close to the pKa of your analyte, it will exist as a mixture of ionized and non-ionized forms, which can lead to peak broadening or splitting.[1][5] For robust and sharp peaks, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the pKa of your compound.[6]
Q3: Can the choice of organic solvent in the mobile phase impact peak broadening?
A3: Yes, the organic solvent can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity than methanol, which can lead to better column efficiency and sharper peaks. If you are observing broad peaks, and your method allows, you could try switching from methanol to acetonitrile or using a mixture of the two.
Q4: I've tried adjusting the mobile phase, but my peaks are still broad. What else should I check?
A4: If mobile phase optimization doesn't resolve the issue, consider these factors:
-
Extra-column volume: Ensure that the tubing connecting your injector, column, and detector is as short and has as small an internal diameter as possible to minimize peak dispersion.[1]
-
Column Overload: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[1]
-
Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, leading to sharper peaks.
-
Detector Settings: Ensure your detector's data acquisition rate is sufficient to capture the peak profile accurately. A slow sampling rate can artificially broaden the peak.
Q5: What is a good starting point for developing an HPLC method for a new this compound derivative?
A5: A good starting point would be a reversed-phase method using a C18 or C8 column. For the mobile phase, a gradient elution with acetonitrile and water, both containing an acidic modifier like 0.1% formic acid, is often effective. The formic acid will help to control the ionization of your basic analyte and minimize silanol interactions, leading to better peak shapes.
Experimental Protocols
Below are detailed experimental protocols for the HPLC analysis of two representative this compound analogues, Anastrozole and Letrozole. These can be adapted for other similar compounds.
Protocol 1: Analysis of Anastrozole
This protocol is based on a validated RP-HPLC method for the determination of Anastrozole in bulk and pharmaceutical dosage forms.[7][8]
1. Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis detector.
-
Column: C18 (e.g., Welchrom C18, 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: 10mM Phosphate buffer (pH 3.0, adjusted with triethylamine) and Acetonitrile in a 50:50 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 215 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: 30°C.[8]
2. Standard Solution Preparation:
-
Prepare a stock solution of Anastrozole in the mobile phase.
-
From the stock solution, prepare working standards of desired concentrations (e.g., in the range of 2-10 µg/mL).[7]
3. Sample Preparation (for tablet dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Anastrozole and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Before sample analysis, perform system suitability tests by injecting the standard solution multiple times.
-
Key parameters to check include retention time, peak asymmetry (tailing factor), and theoretical plates.
Protocol 2: Analysis of Letrozole
This protocol is based on a validated RP-HPLC method for the estimation of Letrozole.[9][10]
1. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: C8 (e.g., FinePak C8) or C18 (e.g., Zorbax C18, 250 x 4.6 mm, 5 µm).[9][10]
-
Mobile Phase: Deionized water, acetonitrile, and methanol in a 50:30:20 (v/v/v) ratio, or Methanol and 0.1% orthophosphoric acid in a 60:40 (v/v) ratio.[9][10]
-
Flow Rate: 0.7 - 1.0 mL/min.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: 50°C.[10]
2. Standard Solution Preparation:
-
Prepare a stock solution of Letrozole in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-50 µg/mL).[9]
3. Sample Preparation (for nanoparticles):
-
Disperse the Letrozole-loaded nanoparticles in a suitable solvent.
-
Extract the drug using an appropriate method (e.g., solvent extraction followed by centrifugation).
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.
Experimental Workflow Diagram
Caption: A general workflow for HPLC analysis, from preparation to data analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data from validated HPLC methods for Anastrozole and Letrozole, which can serve as a reference for method development and troubleshooting for other N-phenylaminoazoles.
| Parameter | Anastrozole | Letrozole | Reference |
| Column Type | C18 | C8 / C18 | [7][9][10] |
| Mobile Phase | Phosphate buffer (pH 3.0):ACN (50:50) | Water:ACN:MeOH (50:30:20) or MeOH:0.1% OPA (60:40) | [7][9][10] |
| Retention Time (min) | ~6.14 | ~9.8 | [7][9] |
| Linearity Range (µg/mL) | 2 - 10 | 1 - 50 | [7][9] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [7][10] |
| % Recovery | 99.84 - 100.2 | 99.53 | [7][11] |
| LOD (µg/mL) | - | 0.207 | [9] |
| LOQ (µg/mL) | - | 0.627 | [9] |
ACN: Acetonitrile, MeOH: Methanol, OPA: Orthophosphoric Acid, LOD: Limit of Detection, LOQ: Limit of Quantitation.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. agilent.com [agilent.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ajphr.com [ajphr.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Reverse Phase High Performance Liquid Chromatographic Method for the Analysis of Letrozole in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of N-phenylaminoazole Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The N-phenylaminoazole scaffold is a privileged structure in the development of kinase inhibitors, demonstrating activity against a range of therapeutically relevant targets. However, the conserved nature of the ATP-binding pocket across the human kinome necessitates a thorough understanding of the cross-reactivity profile of these inhibitors to anticipate potential off-target effects and inform the selection of the most specific chemical probes or drug candidates. This guide provides a comparative analysis of the selectivity of two representative this compound kinase inhibitors, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Kinase Selectivity
The following tables summarize the kinase inhibition profiles of two this compound analogues, herein referred to as "Imidazole 22" and "KIM-161." The data highlights their primary targets and significant off-target interactions, providing a snapshot of their selectivity across the kinome.
Table 1: Biochemical Selectivity Profile of Imidazole 22
| Primary Target | Kd (nM) | Other Kinases Inhibited >65% at 10 µM |
| TAK1 | 55 | ABL1(H369P), EIF2AK1, TNK2, YANK1 |
| Data sourced from a KINOMEscan™ screen against 453 human kinases. |
Table 2: Cellular Kinase Downregulation Profile of KIM-161
| Primary Affected Kinase Families | Other Downregulated Kinase Signals |
| BRK family (SRM, FRK) | ERK1/2, GSK-3α/β, HSP27 |
| FLT family (VEGFRs) | STAT2, AMPKα1 |
| Data based on phosphokinase profiling in HL60 cells. |
Mandatory Visualization
The following diagrams illustrate key signaling pathways affected by the representative this compound inhibitors and a typical experimental workflow for kinase inhibitor profiling.
TAK1 Signaling Pathway Inhibition
VEGFR Signaling Pathway Inhibition
Kinase Inhibitor Profiling Workflow
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable cross-reactivity data. Below are representative methodologies for biochemical and cellular kinase inhibitor profiling.
KINOMEscan™ Competition Binding Assay
This biochemical assay quantitatively measures the binding of a compound to a large panel of kinases based on a competitive binding principle.
-
Principle: A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound. This is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
Materials:
-
Test compound (e.g., Imidazole 22) dissolved in 100% DMSO.
-
DNA-tagged human kinases.
-
Immobilized active-site directed ligand on a solid support (e.g., beads).
-
Binding buffer (proprietary composition, typically includes buffers, salts, and carrier protein).
-
Wash buffer.
-
qPCR reagents.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a Kd determination is 100 µM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: In a 384-well plate, combine the test compound, a specific DNA-tagged kinase, and the immobilized ligand in the binding buffer. Include a DMSO-only control.
-
Competition Binding: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Washing: Wash the solid support to remove unbound kinase and test compound.
-
Elution: Elute the bound kinase from the solid support.
-
Quantification: Quantify the amount of the DNA tag for each kinase using qPCR.
-
Data Analysis: The amount of kinase bound is expressed as a percentage of the DMSO control. For Kd determination, the data is fitted to a sigmoidal dose-response curve.
-
Cellular Phosphokinase Profiling
This cell-based assay assesses the effect of a compound on the phosphorylation status of a wide array of intracellular kinases and their substrates, providing a functional readout of kinase inhibition in a physiological context.
-
Principle: Cells are treated with the test compound, and the subsequent changes in the phosphorylation of a panel of kinase substrates are measured, often using antibody-based detection methods or mass spectrometry.
-
Materials:
-
Human cell line (e.g., HL-60 promyelocytic leukemia cells).
-
Cell culture medium and supplements.
-
Test compound (e.g., KIM-161) dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Phospho-specific antibody array or mass spectrometer.
-
Detection reagents (e.g., chemiluminescent substrate).
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere or stabilize. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Phosphokinase Array:
-
Block the antibody array membrane.
-
Incubate the array with equal amounts of protein from each cell lysate overnight at 4°C.
-
Wash the array to remove unbound proteins.
-
Incubate with a cocktail of biotinylated detection antibodies.
-
Incubate with streptavidin-HRP.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the spot intensities on the array and normalize them to controls. The change in phosphorylation of each substrate is then determined relative to the vehicle-treated cells.
-
By employing these rigorous profiling strategies, researchers can build a comprehensive understanding of the selectivity of this compound kinase inhibitors, enabling more informed decisions in the drug discovery and development process.
In Vivo Efficacy of Lead N-Phenylaminoazole Compounds: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of lead N-phenylaminoazole and related heterocyclic compounds in various disease models. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of recent findings, experimental methodologies, and mechanisms of action.
Comparative Efficacy of Lead Compounds
The following table summarizes the in vivo efficacy data for several lead compounds from the this compound class and related derivatives, highlighting their therapeutic potential across different pathological conditions.
| Lead Compound/Derivative Class | Disease/Model | Animal Model | Key Efficacy Results |
| This compound derivative | Alzheimer's Disease | Murine Model | Improvement in cognitive and biochemical markers of the disease.[1] |
| This compound derivative | Pain | Murine Model | Demonstrated analgesic properties with no motor side effects.[1] |
| Pyranopyrazole nicotinamide (Compound 4d) | Inflammation | Carrageenan-induced paw edema in rats | Significant reduction in inflammatory biomarkers (TNF-α, IL-6, INF-γ, NF-κβ, CRP, ESR) to near-normal ranges.[2] |
| N-phenylpyrazolyl-N-glycinyl-hydrazone (Compounds 4a & 4f) | Inflammation/Pain | Carrageenan-induced thermal hypernociception in rats | Showed anti-inflammatory and antinociceptive properties comparable to the standard drug SB-203580 at a 100 µmol/kg oral dose.[3] Suppressed TNF-α levels in vivo by 57.3% (4a) and 55.8% (4f).[3] |
| 5-aminoindazole | Inflammation | Carrageenan-induced hind paw edema in rats | Produced a maximum of 83.09% inhibition of paw edema at a 100 mg/kg dose, comparable to diclofenac (84%).[4] |
| Indazole Derivatives | Inflammation | Carrageenan-induced hind paw edema in rats | Significantly inhibited paw edema in a dose- and time-dependent manner.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the protocols for the key experiments cited.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac), and treatment groups receiving different doses of the test compounds.
-
Compound Administration: The test compounds, standard drug, or vehicle (for the control group) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.[2][4]
Carrageenan-Induced Thermal Hypernociception in Rats
This model evaluates the potential analgesic effects of compounds on inflammatory pain.
-
Animals and Induction: The initial procedure is similar to the paw edema model, with carrageenan injection to induce inflammation and hyperalgesia (increased sensitivity to pain).
-
Nociceptive Testing: Thermal hypernociception is assessed by measuring the paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source from a plantar test apparatus).
-
Procedure: At various time points post-carrageenan injection, the heat source is positioned under the inflamed paw, and the time taken for the rat to withdraw its paw is recorded.
-
Data Analysis: An increase in paw withdrawal latency in the compound-treated groups compared to the vehicle-treated control group indicates an anti-hyperalgesic (analgesic) effect.[3]
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound and related compounds are often mediated through the modulation of specific intracellular signaling pathways involved in inflammation and other pathological processes.
NF-κB Signaling Pathway in Inflammation
Several of the cited compounds exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by lead compounds.
General Workflow for In Vivo Efficacy Studies
The diagram below outlines a typical workflow for conducting in vivo efficacy studies of novel therapeutic compounds.
Caption: A generalized workflow for preclinical in vivo studies.
Conclusion
This compound derivatives and related heterocyclic compounds represent a promising area of research for the development of new therapeutics for a range of conditions, including inflammatory disorders, pain, and neurodegenerative diseases. The in vivo studies summarized in this guide demonstrate significant efficacy in relevant animal models. The primary mechanism of action for the anti-inflammatory compounds appears to be the modulation of key signaling pathways such as NF-κB. Further preclinical development, including comprehensive toxicology and pharmacokinetic studies, is warranted to advance these lead compounds toward clinical investigation.
References
- 1. news-medical.net [news-medical.net]
- 2. Newly synthesized pyranopyrazole nicotinamides derivatives as potent anti-inflammatory agents: In-silico, in-vitro, and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the ADME Landscape of N-Phenylaminoazoles: A Comparative Guide
For researchers and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds is paramount to their successful clinical translation. This guide provides a comparative analysis of the ADME profiles of five key N-phenylaminoazole series: imidazoles, pyrazoles, triazoles, thiazoles, and oxazoles. These scaffolds are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors.
This guide synthesizes available preclinical data to highlight the distinct ADME characteristics of each series, offering insights to inform compound selection and optimization strategies. While a direct head-to-head comparison across all series from a single study is not available in the public domain, this guide collates and contrasts findings from various sources to provide a comprehensive overview.
Key ADME Parameters at a Glance
The following table summarizes the general ADME properties of the different this compound series based on available literature. It is important to note that these are general trends, and the specific properties of any individual compound can be significantly influenced by its unique substitution patterns.
| ADME Parameter | N-Phenylaminoimidazole | N-Phenylaminopyrazole | N-Phenylaminotriazole | N-Phenylaminothiazole | N-Phenylaminooxazole |
| Metabolic Stability | Variable; often susceptible to oxidation. Can be improved by blocking metabolic soft spots. | Generally more stable than imidazoles. Ring substitution can further enhance stability. | Often exhibit good metabolic stability. | Can be metabolically labile, but amenable to optimization. | Generally show reasonable metabolic stability. |
| CYP450 Inhibition | Potent inhibitors, particularly of CYP3A4, due to heme iron coordination. | Generally weaker inhibitors compared to imidazoles. | Lower potential for CYP inhibition. | Moderate potential for CYP inhibition. | Lower potential for CYP inhibition. |
| Permeability | Generally good, but can be influenced by polarity of substituents. | Favorable permeability is often observed. | Good permeability is a common feature. | Permeability can be variable. | Generally good permeability. |
| Solubility | Can be challenging; often requires optimization of physicochemical properties. | Poor solubility can be a significant hurdle for some derivatives. | Generally possess better solubility profiles. | Solubility is variable and substituent-dependent. | Solubility is often moderate to good. |
| Oral Bioavailability | Variable; can be limited by metabolism and solubility. | Can achieve good oral bioavailability with optimization. | Often demonstrate favorable oral bioavailability. | Variable, influenced by first-pass metabolism. | Can exhibit good oral bioavailability. |
In-Depth Analysis of this compound Series
N-Phenylaminoimidazoles
This series, prominently featured in p38 MAP kinase inhibitors, often exhibits a liability in terms of metabolic stability and potent inhibition of cytochrome P450 enzymes.
Metabolism: The imidazole ring is susceptible to oxidative metabolism. For instance, the pyridinylimidazole p38 inhibitor ML3403 undergoes significant metabolism, with sulfoxidation being a primary route, alongside N-oxidation and hydroxylation. The metabolism is primarily mediated by CYP1A2, CYP2C19, CYP2D6, and CYP3A4. Strategies to improve metabolic stability often involve blocking these "metabolic soft spots" through chemical modification.
CYP450 Inhibition: A well-documented characteristic of imidazole-containing compounds is their ability to inhibit CYP enzymes, particularly CYP3A4, through coordination of the imidazole nitrogen with the heme iron. This can lead to significant drug-drug interactions.
N-Phenylaminopyrazoles
This class of compounds, also explored as kinase inhibitors, generally presents a more favorable metabolic stability profile compared to their imidazole counterparts.
Metabolism: The metabolic disposition of a potent N-phenylaminopyrazole p38 inhibitor revealed that amide hydrolysis and oxidation are the major metabolic pathways. While metabolism occurs, the pyrazole core itself appears to be more robust than the imidazole ring.
Solubility and Permeability: While some pyrazole derivatives exhibit favorable pharmacokinetic profiles, poor solubility can be a significant challenge for this series, potentially limiting oral absorption.
N-Phenylaminotriazoles and N-Phenylaminooxazoles
These series are often pursued to mitigate the ADME liabilities observed with imidazoles.
Metabolic Stability and CYP Inhibition: The replacement of the imidazole ring with a triazole or oxazole moiety generally leads to improved metabolic stability and a reduced potential for CYP450 inhibition. This is attributed to the lower basicity of the nitrogen atoms in these rings and a decreased propensity for heme coordination.
Pharmacokinetics: Studies on certain triazole and oxazole derivatives have reported favorable pharmacokinetic properties, suggesting that these scaffolds can be a good starting point for designing drug candidates with desirable ADME profiles.
N-Phenylaminothiazoles
The thiazole-containing series has also been investigated, with some challenges related to metabolic stability.
Metabolism: Some benzothiazole-based inhibitors have been reported to suffer from metabolic instability associated with the thiazole ring and adjacent phenyl groups. However, medicinal chemistry efforts, such as replacing a central oxazole or imidazole ring with an aminopyrazole system, have shown success in improving the metabolic profile of benzothiazole-based compounds.
Experimental Methodologies
A summary of common in vitro experimental protocols used to assess the ADME properties of this compound series is provided below.
Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Protocol:
-
Test System: Human or animal liver microsomes or hepatocytes.
-
Incubation: The test compound (typically at 1 µM) is incubated with the liver preparation in the presence of a NADPH-regenerating system (for Phase I metabolism) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The reaction is quenched, and the concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Cytochrome P450 Inhibition Assay
Objective: To assess the potential of a compound to inhibit major CYP450 enzymes.
Protocol:
-
Test System: Human liver microsomes.
-
Incubation: The test compound (at various concentrations) is pre-incubated with liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4).
-
Reaction Initiation: The reaction is initiated by adding a NADPH-regenerating system.
-
Analysis: After a set incubation time, the formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) is determined.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for assessing metabolic stability and CYP450 inhibition.
Caption: Workflow for in vitro metabolic stability assessment.
Caption: Workflow for assessing CYP450 inhibition potential.
Conclusion
The choice of the this compound scaffold can have a profound impact on the ADME properties of a drug candidate. While N-phenylaminoimidazoles have been extensively explored, their inherent liabilities in metabolic stability and CYP inhibition necessitate careful optimization. In contrast, pyrazole, triazole, and oxazole analogs often present more favorable ADME profiles, making them attractive alternatives. The thiazole series also holds promise but may require medicinal chemistry interventions to address potential metabolic instability.
This guide serves as a foundational resource for researchers in the field. It is crucial to remember that these are general trends and that the ADME properties of any new chemical entity must be experimentally determined. By understanding the characteristic ADME profiles of these common scaffolds, drug discovery teams can make more informed decisions, leading to the development of safer and more effective medicines.
Validating N-phenylaminoazole Target Engagement in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound reaches and interacts with its intended molecular target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies to validate the cellular target engagement of N-phenylaminoazoles, a class of compounds frequently investigated as kinase inhibitors. Here, we focus on their engagement with the well-studied p38 MAP kinase and compare their cellular performance with other established inhibitors.
N-phenylaminoazoles and related heterocyclic scaffolds have emerged as privileged structures in the development of kinase inhibitors. Validating their interaction with target kinases in a cellular environment provides crucial evidence of their mechanism of action and guides structure-activity relationship (SAR) studies. This guide details two prominent methods for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Comparative Analysis of Cellular Target Engagement
To illustrate the application of these assays, we present a comparative analysis of a representative N-phenylaminopyrazole targeting p38 MAP kinase against two well-characterized p38 inhibitors with different scaffolds: BIRB 796 (a pyrazole urea-based inhibitor) and SB203580 (a pyridinyl-imidazole inhibitor).[1][2]
| Compound Class | Representative Compound | Target | Cellular Target Engagement Assay | Key Cellular Readout |
| N-phenylaminoazole | N-phenylaminopyrazole | p38 MAP Kinase | Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization (°C) |
| NanoBRET™ Target Engagement | IC50 (nM) | |||
| Alternative Inhibitors | BIRB 796 | p38 MAP Kinase | Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization (°C) |
| SB203580 | p38 MAP Kinase | NanoBRET™ Target Engagement | IC50 (nM) |
Table 1: Comparison of Cellular Target Engagement Assays for p38 MAP Kinase Inhibitors. This table outlines the application of CETSA and NanoBRET™ assays for evaluating the cellular target engagement of an N-phenylaminopyrazole and alternative p38 inhibitors.
Experimental Data Summary
The following table summarizes hypothetical, yet representative, quantitative data obtained from cellular target engagement assays.
| Compound | Assay Type | Cell Line | EC50 / ΔTm |
| N-phenylaminopyrazole | CETSA | HEK293 | 4.2°C |
| NanoBRET™ | HEK293 | 85 nM | |
| BIRB 796 | CETSA | U937 | 5.1°C |
| SB203580 | NanoBRET™ | HEK293 | 50 nM |
Table 2: Quantitative Comparison of Cellular Target Engagement. This table presents example data for the N-phenylaminopyrazole and comparator compounds in relevant cellular assays. The CETSA data is represented as the change in melting temperature (ΔTm), indicating target stabilization. The NanoBRET™ data is presented as the half-maximal inhibitory concentration (IC50), reflecting the compound's potency in displacing a tracer from the target kinase.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the p38 MAP kinase signaling pathway and the workflows for the CETSA and NanoBRET™ assays.
Caption: p38 MAP Kinase Signaling Pathway.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: NanoBRET™ Target Engagement Assay Workflow.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a biophysical method that assesses the thermal stability of a target protein in its native cellular environment.[3][4] Ligand binding typically stabilizes the protein, resulting in a higher melting temperature.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to 80-90% confluency. Treat the cells with the this compound compound or vehicle control at various concentrations for a specified time (e.g., 1 hour).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble p38 MAP kinase in each sample by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both treated and untreated samples. The shift in the melting curve indicates the degree of thermal stabilization conferred by the compound.
NanoBRET™ Target Engagement Assay Protocol
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[5][6][7] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer).
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding for the p38 MAP kinase fused to NanoLuc® luciferase. Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add the this compound compound at various concentrations to the cells. Subsequently, add a specific fluorescent tracer that is known to bind to the p38 kinase.
-
BRET Measurement: Add the NanoLuc® substrate to initiate the luminescent reaction. Measure the BRET signal using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The binding of the this compound to the NanoLuc®-p38 fusion protein will displace the fluorescent tracer, leading to a decrease in the BRET signal. The data is typically plotted as the BRET ratio versus the compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Conclusion
The validation of target engagement in cellular models is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay and NanoBRET™ Target Engagement Assay are powerful and complementary techniques to confirm the interaction of N-phenylaminoazoles with their intended kinase targets, such as p38 MAP kinase. By providing quantitative data on target binding within a physiological context, these assays enable researchers to make more informed decisions in the optimization of lead compounds and to build a stronger case for their mechanism of action. The comparative data and detailed protocols presented in this guide offer a framework for the robust cellular validation of this compound target engagement.
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme fragment complementation binding assay for p38alpha mitogen-activated protein kinase to study the binding kinetics of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
N-Phenylaminoazoles: A Comparative Analysis of Kinase Binding Modes
For researchers, scientists, and drug development professionals, understanding the diverse binding modes of N-phenylaminoazoles to protein kinases is crucial for the rational design of potent and selective inhibitors. This guide provides a comparative analysis of their binding interactions, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular interactions.
N-phenylaminoazoles are a versatile class of heterocyclic compounds that have emerged as privileged scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors. Their ability to adopt various conformations and engage in a range of interactions within the ATP-binding pocket of kinases allows for the fine-tuning of potency and selectivity. This guide delves into the comparative binding modes of N-phenylaminoazoles targeting two well-studied kinases: p38 MAP kinase and Aurora kinase.
Quantitative Analysis of Binding Affinities
The inhibitory potency of N-phenylaminoazole derivatives is a key performance indicator. The following table summarizes the binding affinities (IC50 and Ki) of representative compounds against p38α MAP kinase and Aurora A/B kinases. This data, compiled from various studies, highlights the structure-activity relationships (SAR) that govern their inhibitory activity.
| Compound ID | Target Kinase | Binding Affinity (nM) | Reference |
| p38α MAP Kinase Inhibitors | |||
| SB-203580 | p38α | IC50: 136 ± 64 | [1] |
| VX-745 | p38α | IC50: 35 ± 14 | [1] |
| Compound 1 | p38α | IC50: 4500 | Fictional Example |
| Compound 2 | p38α | IC50: 250 | Fictional Example |
| Aurora Kinase Inhibitors | |||
| VX-680 | Aurora A | Ki: 0.7 | [2] |
| VX-680 | Aurora B | Ki: 18 | [2] |
| CYC116 | Aurora A | Ki: 8.0 | [3] |
| CYC116 | Aurora B | Ki: 9.2 | [3] |
| AMG 900 | Aurora A | IC50: 5 | [4] |
| AMG 900 | Aurora B | IC50: 4 | [4] |
Comparative Binding Modes: Structural Insights
The binding mode of an inhibitor to its target kinase provides a structural basis for its activity. This compound-based inhibitors predominantly target the ATP-binding site and can be broadly classified into different binding modes, primarily Type I and Type II.
Type I Binding Mode: Inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "in" conformation (DFG-in). These inhibitors typically form hydrogen bonds with the kinase hinge region.
Type II Binding Mode: Inhibitors bind to the inactive conformation of the kinase, inducing a "DFG-out" conformation. This mode often involves the inhibitor extending into an adjacent hydrophobic pocket.
The following diagram illustrates the different kinase inhibitor binding modes.
Caption: A simplified representation of Type I and Type II kinase inhibitor binding modes.
N-phenylaminoazoles Targeting p38 MAP Kinase
A prominent example of an this compound derivative targeting p38 MAP kinase is the pyridinylimidazole class of inhibitors, such as SB203580. X-ray crystallography studies have revealed that these compounds bind in a Type I fashion. The pyridine nitrogen forms a crucial hydrogen bond with the backbone NH of Met109 in the hinge region. The phenyl ring occupies the hydrophobic pocket adjacent to the hinge, while the imidazole core is positioned deeper within the ATP-binding site.
N-phenylaminoazoles Targeting Aurora Kinases
N-phenylamino-pyrimidine and -thiazole derivatives have shown significant promise as Aurora kinase inhibitors. For instance, VX-680 and CYC116 are potent pan-Aurora inhibitors. Structural studies of these compounds in complex with Aurora A have demonstrated a Type I binding mode. The aminopyrimidine or aminothiazole moiety forms hydrogen bonds with the hinge region residue Ala213. The N-phenyl group is directed towards the solvent-exposed region, and substitutions on this ring can modulate selectivity and pharmacokinetic properties.
The workflow for determining these binding modes is multi-faceted, often involving both experimental and computational approaches.
Caption: A typical workflow for the characterization of this compound binding modes.
Experimental Protocols
Accurate determination of binding modes and affinities relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the analysis of this compound inhibitors.
X-ray Crystallography for Protein-Ligand Complexes
This protocol outlines the general steps for determining the crystal structure of a kinase in complex with an this compound inhibitor.
-
Protein Expression and Purification: The target kinase is typically expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified kinase is incubated with a molar excess of the this compound inhibitor to ensure saturation of the binding site.
-
Crystallization: The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drop).
-
X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The structure is then solved using molecular replacement (if a homologous structure is available) or other phasing methods. The final model is refined to fit the electron density and validated.[5]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Sample Preparation: The purified kinase is dialyzed extensively against the desired buffer. The this compound inhibitor is dissolved in the same dialysis buffer to minimize heats of dilution.
-
ITC Experiment Setup: The kinase solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
Titration: A series of small injections of the inhibitor solution are made into the kinase solution while the heat released or absorbed is measured.
-
Data Analysis: The integrated heat data from each injection is plotted against the molar ratio of inhibitor to kinase. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[6][7]
Molecular Docking
Molecular docking is a computational method used to predict the preferred binding mode of a ligand to a receptor.
-
Receptor and Ligand Preparation: A high-resolution crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added. The 3D structure of the this compound inhibitor is generated and its energy is minimized.
-
Binding Site Definition: The ATP-binding site of the kinase is defined as the docking region, often based on the location of the co-crystallized ligand in the PDB structure.
-
Docking Simulation: A docking algorithm is used to explore various conformations and orientations of the ligand within the defined binding site. The interactions between the ligand and the receptor are scored using a scoring function.
-
Pose Analysis: The predicted binding poses are analyzed based on their scores and the interactions they form with the key residues in the binding site. The most plausible binding mode is selected for further analysis.[8][9][10]
Conclusion
The comparative analysis of this compound binding modes reveals a conserved pattern of interaction with the kinase hinge region, which is a hallmark of many ATP-competitive inhibitors. However, the specific interactions and the ability to stabilize different kinase conformations (DFG-in vs. DFG-out) contribute to their varying potency and selectivity profiles. The integration of quantitative binding data with high-resolution structural information, obtained through the rigorous application of the experimental and computational protocols described herein, is essential for advancing the design of next-generation this compound-based kinase inhibitors.
References
- 1. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of N-phenylaminoazole Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for developing safe and effective therapeutics. This guide provides a comparative assessment of N-phenylaminoazole derivatives, a class of potent kinase inhibitors, with a focus on their off-target profiles. Experimental data, detailed protocols, and visual pathway and workflow diagrams are presented to facilitate a comprehensive understanding.
This compound derivatives have emerged as a significant class of compounds in drug discovery, particularly as inhibitors of protein kinases. A prominent example is BIRB 796 (Doramapimod), a highly potent inhibitor of p38 mitogen-activated protein kinase (MAPK). While demonstrating high affinity for its primary target, a thorough evaluation of its interactions with other kinases is crucial to predict potential side effects and understand its full biological activity.
Comparative Analysis of Kinase Inhibition
To provide a clear comparison, the following table summarizes the inhibitory activity (IC50) of the this compound derivative BIRB 796 against its primary targets (p38 MAPK isoforms) and a panel of off-target kinases. For context, data for alternative, structurally diverse p38 MAPK inhibitors are also included.
| Compound | Primary Target(s) | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) |
| BIRB 796 | p38α | 38[1] | JNK2 | 330-fold less than p38α[1] |
| p38β | 65[1] | c-Raf | 1,400 | |
| p38γ | 200[1] | B-Raf | 83[1] | |
| p38δ | 520[1] | Abl | 14,600[1] | |
| Fyn | Weak inhibition[1] | |||
| Lck | Weak inhibition[1] | |||
| SB203580 | p38α/β | 50/100[2] | JNKs | >10,000 |
| ERKs | >10,000 | |||
| TAK-715 | p38α | 7.1[2] | p38β | ~200 (28-fold selective)[2] |
| p38γ/δ, JNK1, ERK1 | No inhibition[2] | |||
| Pamapimod | p38α | 14[2] | p38β | 480[2] |
| p38γ/δ | No activity[2] | |||
| Skepinone-L | p38α | 5[2] | Other kinases | High selectivity |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to assessing off-target effects, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Assessing Off-Target Effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of key experimental protocols for assessing kinase inhibitor selectivity.
LanthaScreen® Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.
Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive tracer to the kinase of interest. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer and antibody are in close proximity on the kinase, FRET occurs. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and the fluorescent tracer in the appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions.
-
Kinase and Tracer Addition: Add 5 µL of the kinase/antibody mixture, followed by 5 µL of the tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm for Eu) and acceptor (e.g., 665 nm for Alexa Fluor 647) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor) and plot it against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a kinase inhibitor, can stabilize the protein, increasing its melting temperature. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.
General Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control (e.g., DMSO) for a specified time.
-
Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.
Conclusion
The assessment of off-target effects is a critical component of drug discovery and development. This compound derivatives, exemplified by BIRB 796, are potent kinase inhibitors with a defined on-target profile against p38 MAPKs. However, as the data indicates, they also exhibit off-target activities that must be characterized. By employing a combination of biochemical and cellular assays, researchers can build a comprehensive selectivity profile for these and other kinase inhibitors. This guide provides a framework for such a comparative assessment, enabling more informed decisions in the pursuit of novel and safe therapeutics.
References
Navigating the Structure-Activity Landscape of N-phenylaminoazoles: A Statistical Analysis and Comparison Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of N-phenylaminoazoles and their biological activity is paramount for designing more potent and selective therapeutic agents. This guide provides a comprehensive statistical analysis of structure-activity relationship (SAR) data for this important class of compounds, focusing on their roles as kinase inhibitors, anti-inflammatory agents, and cytotoxic compounds. Detailed experimental methodologies, quantitative data comparisons, and visual representations of key concepts are presented to facilitate a deeper understanding of the SAR landscape.
Unraveling Kinase Inhibition: A Quantitative Look at N-phenylaminoazole Derivatives
N-phenylaminoazoles have emerged as a privileged scaffold in the development of kinase inhibitors, targeting a variety of kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. The following tables summarize the in vitro inhibitory activities of representative N-phenylaminothiazole derivatives against Cyclin-Dependent Kinase 9 (CDK9) and Mitogen-activated protein kinase-interacting kinase 2 (Mnk2).
Table 1: SAR of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Derivatives as CDK9 Inhibitors
| Compound ID | R1 | R2 | R3 | CDK9 IC50 (nM) |
| 1a | H | H | H | >1000 |
| 1b | 4-Me | H | H | 560 |
| 1c | 4-Cl | H | H | 250 |
| 1d | H | 5-CN | H | 120 |
| 1e | H | 5-CN | 2-OMe | 35 |
| 1f | 4-Cl | 5-CN | 2-OMe | 7 |
Data presented in this table is hypothetical and for illustrative purposes, based on trends observed in published literature.
Table 2: SAR of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Mnk2 Inhibitors
| Compound ID | R1 | R2 | Mnk2 IC50 (nM) |
| 2a | H | H | 850 |
| 2b | 4-F | H | 320 |
| 2c | 4-Cl | H | 150 |
| 2d | 4-Cl | 3-CF3 | 45 |
| 2e | 4-Br | 3-CF3 | 28 |
Data presented in this table is hypothetical and for illustrative purposes, based on trends observed in published literature.
Combating Inflammation: N-phenylaminoazoles in Anti-inflammatory Assays
The anti-inflammatory potential of this compound derivatives has been investigated using various in vivo models. The carrageenan-induced rat paw edema assay is a standard method to assess acute inflammation. The following table illustrates the anti-inflammatory activity of a series of substituted N-phenylamino-oxazoles.
Table 3: Anti-inflammatory Activity of N-phenylamino-oxazole Derivatives
| Compound ID | R1 | R2 | % Inhibition of Paw Edema at 3h |
| 3a | H | H | 35 |
| 3b | 4-Me | H | 48 |
| 3c | 4-Cl | H | 55 |
| 3d | 4-OMe | H | 62 |
| 3e | 4-NO2 | H | 25 |
Data presented in this table is hypothetical and for illustrative purposes, based on trends observed in published literature.
Assessing Cytotoxicity: The Impact of N-phenylaminoazoles on Cancer Cell Viability
The cytotoxic effects of this compound analogs are commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The table below presents the half-maximal inhibitory concentration (IC50) values for a series of N-phenylamino-imidazole derivatives against a human cancer cell line.
Table 4: Cytotoxicity of N-phenylamino-imidazole Derivatives
| Compound ID | R1 | R2 | Cancer Cell Line IC50 (µM) |
| 4a | H | H | >100 |
| 4b | 4-F | H | 75.2 |
| 4c | 4-Cl | H | 48.5 |
| 4d | 4-Br | H | 35.1 |
| 4e | 4-I | H | 22.8 |
Data presented in this table is hypothetical and for illustrative purposes, based on trends observed in published literature.
Experimental Protocols: A Closer Look at the Methodologies
A clear understanding of the experimental procedures is crucial for interpreting the SAR data. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials : Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent.
-
Procedure :
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by adding a specific concentration of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP remaining is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from a dose-response curve.
-
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animals : Wistar rats are typically used.
-
Procedure :
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test compound or a control vehicle is administered orally or intraperitoneally.
-
After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of compounds on cell viability.
-
Cell Culture : Human cancer cell lines are cultured in an appropriate medium.
-
Procedure :
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
-
Visualizing the Concepts: Diagrams of Workflows and Pathways
To further clarify the logical relationships and biological context, the following diagrams have been generated using the DOT language.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: A hypothetical signaling pathway modulated by an this compound inhibitor.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for N-phenylaminoazole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a cornerstone of a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of N-phenylaminoazole. Adherence to these protocols is critical for operational safety and regulatory compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.[1]
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and dispose of them properly after handling.[1]
-
Body Protection: A fully buttoned, flame-resistant laboratory coat.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] If dusts are generated, a dust respirator may be necessary.
II. Waste Segregation and Container Management
Proper segregation and containment are the foundational steps in the chemical disposal process. Inadvertent mixing of incompatible chemicals is a frequent cause of laboratory accidents.
-
Waste Container: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.[2][3] The container must be kept closed except when adding waste.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[4] Include the date when waste is first added.
-
Incompatible Materials: Store this waste separately from strong oxidizers, acids, acid anhydrides, and acid chlorides.[1] A comprehensive list of materials to segregate is provided in the table below.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] The SAA should be under the control of the lab director and equipped with a spill kit.[4]
III. Disposal Procedures
The following step-by-step process ensures the safe and compliant disposal of this compound waste.
-
Collection: Collect all this compound waste, including contaminated labware and spill clean-up materials, at the point of generation in the designated hazardous waste container.[1]
-
Segregation: Ensure the waste is segregated from incompatible materials as outlined in the section above.[1]
-
Container Handling: Keep the waste container securely closed at all times, except when adding waste.[1] Do not overfill the container; it is generally recommended to fill to no more than three-quarters full.[4]
-
Do Not Dispose in Sink or Trash: Never dispose of this compound down the drain or in the regular trash.[1][3][5]
-
Arrange for Pickup: Once the container is full, arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] Follow all institutional protocols for waste collection requests.[1]
IV. Data Summary for Disposal and Handling
The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound and related compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, flame-resistant lab coat. | [1] |
| Waste Container | Sturdy, leak-proof, and chemically compatible. | [2][3] |
| Waste Labeling | "Hazardous Waste," full chemical name, and accumulation start date. | [4] |
| Incompatible Materials | Strong oxidizers, acids, acid anhydrides, acid chlorides. | [1] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA). | [1] |
| Disposal Method | Via institutional EHS or licensed hazardous waste contractor. | [1][2] |
| Prohibited Disposal | Do not dispose down the sink or in regular trash. | [1][3][5] |
V. Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory steps are considered.
Caption: Decision workflow for safe chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
